2-Ethyladamantane
Description
BenchChem offers high-quality 2-Ethyladamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyladamantane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWCKFOFPPVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3CC(C2)CC1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162739 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14451-87-7 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethyladamantane chemical structure and stereochemistry
An In-Depth Technical Guide to 2-Ethyladamantane: Chemical Structure, Stereochemistry, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract: This technical guide provides a comprehensive exploration of 2-ethyladamantane, a chiral derivative of adamantane. The document delves into the intricate details of its chemical structure, stereochemistry, and conformational analysis. It further outlines synthetic strategies for its preparation, including a detailed protocol for its synthesis from adamantanone. The guide also discusses methods for the chiral resolution of its enantiomers and provides a thorough analysis of its characteristic spectroscopic data. Finally, the significance of the 2-ethyladamantane scaffold in medicinal chemistry and drug development is examined, highlighting its potential as a pharmacophore in designing novel therapeutic agents.
Introduction to the Adamantane Scaffold
Adamantane (C₁₀H₁₆) is a rigid, tricyclic hydrocarbon with a unique cage-like structure resembling a diamondoid. Its remarkable physicochemical properties, including high thermal stability, lipophilicity, and chemical robustness, have made it a privileged scaffold in medicinal chemistry.[1] The incorporation of the adamantane moiety into drug molecules can significantly enhance their pharmacological profiles by improving properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Adamantane derivatives have found applications as antiviral, neuroprotective, and antidiabetic agents, among others.[4][5]
This guide focuses specifically on 2-ethyladamantane, a synthetically accessible derivative that introduces a chiral center into the adamantane framework, opening avenues for the development of stereochemically defined therapeutics.
Chemical Structure and Stereochemistry of 2-Ethyladamantane
The fundamental structure of 2-ethyladamantane consists of the tricyclo[3.3.1.1³⁷]decane core with an ethyl group attached to one of the secondary (methylene) carbons, designated as the C-2 position.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀ | |
| IUPAC Name | 2-ethyltricyclo[3.3.1.1³⁷]decane | |
| Molar Mass | 164.29 g/mol | |
| SMILES | CCC1C2CC3CC(C2)CC1C3 | |
| InChIKey | LIAWCKFOFPPVGF-UHFFFAOYSA-N |
Chirality
The substitution at the C-2 position of the adamantane cage breaks the molecule's inherent Td symmetry, rendering 2-ethyladamantane a chiral molecule. The C-2 carbon becomes a stereocenter, giving rise to a pair of enantiomers: (R)-2-ethyladamantane and (S)-2-ethyladamantane. These enantiomers are non-superimposable mirror images and are expected to exhibit different biological activities due to their distinct interactions with chiral biological macromolecules such as enzymes and receptors.
Figure 1: Enantiomers of 2-Ethyladamantane.
Conformational Analysis
The adamantane framework is composed of three fused cyclohexane rings in the rigid chair conformation. The ethyl group at the C-2 position can, in principle, occupy either an axial or an equatorial position relative to the mean plane of the six-membered ring it is attached to.
Due to steric hindrance, the equatorial conformation is generally more stable for substituted cyclohexanes. In the case of 2-ethyladamantane, the ethyl group in the equatorial position experiences fewer non-bonded interactions with the rest of the adamantane cage compared to the axial position. Therefore, the equatorial conformer is the thermodynamically favored and predominant form at room temperature.
Figure 2: Conformational equilibrium of 2-ethyladamantane.
Synthesis of 2-Ethyladamantane
A common and efficient method for the synthesis of 2-ethyladamantane is through the Grignard reaction of adamantan-2-one with ethylmagnesium bromide, followed by reduction of the resulting tertiary alcohol.
Synthetic Workflow
Figure 3: Synthetic workflow for 2-ethyladamantane.
Detailed Experimental Protocol: Synthesis of 2-Ethyladamantane
This protocol describes the synthesis of 2-ethyladamantane from adamantan-2-one in two steps.
Step 1: Synthesis of 2-Ethyladamantan-2-ol
-
Materials:
-
Adamantan-2-one
-
Ethylmagnesium bromide (Grignard reagent), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath.
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add adamantan-2-one (1.0 eq).
-
Dissolve the adamantan-2-one in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the ethylmagnesium bromide solution (1.1 eq) from the dropping funnel to the stirred solution of adamantan-2-one.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-ethyladamantan-2-ol.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Reduction of 2-Ethyladamantan-2-ol to 2-Ethyladamantane
-
Materials:
-
2-Ethyladamantan-2-ol
-
Red phosphorus
-
Hydriodic acid (57%)
-
Sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, place 2-ethyladamantan-2-ol (1.0 eq) and red phosphorus (2.0 eq).
-
Carefully add hydriodic acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into a beaker containing ice and a solution of sodium thiosulfate to neutralize the excess iodine.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-ethyladamantane can be purified by distillation or column chromatography.
-
Chiral Resolution of 2-Ethyladamantane Enantiomers
The separation of the (R)- and (S)-enantiomers of 2-ethyladamantane is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[6][7]
Chiral HPLC Methodology
The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.[8]
Illustrative Chiral HPLC Protocol:
-
Column: A chiral column, for example, a Daicel CHIRALPAK® series column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) if the molecule has a chromophore, or a refractive index detector for non-UV active compounds.
-
Temperature: Column temperature can be controlled to improve resolution.
The optimization of the mobile phase composition and flow rate is critical for achieving good separation of the enantiomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-ethyladamantane.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-ethyladamantane is complex due to the overlapping signals of the adamantane cage protons. However, key signals can be identified:
-
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
-
Adamantane Cage: A series of broad multiplets in the upfield region corresponding to the methine and methylene protons of the adamantane skeleton. The proton at the C-2 position will appear as a distinct multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's symmetry, several carbon signals will be observed for the adamantane cage, in addition to the two signals for the ethyl group. The chemical shifts are influenced by the substitution pattern. For adamantane itself, the bridgehead carbons (CH) appear around 28.5 ppm and the methylene carbons (CH₂) at approximately 37.8 ppm in CDCl₃.[9] Substitution at the C-2 position will cause shifts in the signals of the neighboring carbons.
Predicted ¹³C NMR Chemical Shifts for 2-Ethyladamantane:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~45-50 |
| Ethyl -CH₂- | ~25-30 |
| Ethyl -CH₃ | ~10-15 |
| Adamantane CH | ~28-35 |
| Adamantane CH₂ | ~37-42 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Applications in Drug Development
The adamantane scaffold is a well-established pharmacophore that imparts desirable properties to drug candidates.[10] The introduction of an ethyl group at the C-2 position to create 2-ethyladamantane offers several advantages for drug design:
-
Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the adamantane core, which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
-
Stereospecific Interactions: The chiral nature of 2-ethyladamantane allows for the design of enantiomerically pure drugs that can exhibit stereospecific interactions with their biological targets, potentially leading to improved efficacy and reduced off-target effects.
-
Vector for Functionalization: The ethyl group can serve as a point of attachment for further chemical modifications, enabling the synthesis of a diverse library of 2-ethyladamantane derivatives for structure-activity relationship (SAR) studies.
While specific drugs based on the 2-ethyladamantane core are not yet on the market, the principles of its use in medicinal chemistry are well-founded. For instance, adamantane derivatives have been extensively investigated for their neuroprotective effects, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[11] The stereochemistry of 2-ethyladamantane derivatives could be exploited to achieve selective modulation of these receptors.
Furthermore, the antiviral activity of adamantane derivatives is well-documented.[4] The development of novel 2-ethyladamantane-based compounds could lead to new antiviral agents with improved resistance profiles.
Conclusion
2-Ethyladamantane is a chiral building block with significant potential in medicinal chemistry and drug development. Its rigid, lipophilic structure, combined with the stereocenter at the C-2 position, provides a unique platform for the design of novel therapeutic agents. This guide has provided a detailed overview of its chemical structure, stereochemistry, synthesis, and characterization, laying the groundwork for further research and application in the pharmaceutical sciences. The continued exploration of 2-ethyladamantane and its derivatives is poised to yield new and improved therapies for a range of diseases.
References
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. 2024;14(9):3700. [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development. 2012;16(5):798-810. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. 2007;56(4):155-165. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. 2023;24(20):15367. [Link]
- Fluoro-substituted adamantane derivatives.
-
Biologically-active adamantane-based derivatives. ResearchGate. [Link]
- Method of synthesis of adamantane-2-one.
- Ethynyl adamantane derivatives and methods of polymerization thereof.
-
The Grignard Reaction: Synthesis of. ScienceMadness. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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13C NMR spectra of adamantane derivatives. Tetrahedron. 1973;29(24):4193-4199. [Link]
-
Grignard Reaction. University of Wisconsin-Madison. [Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Adamantane derivatives in the prevention and treatment of cerebral ischemia.
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Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[10]uril. Supporting Information. [Link]
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All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Biological activity of adamantane analogues. ResearchGate. [Link]
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Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance. 2022;342:107271. [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. 2013;113(5):3516-3604. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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theoretical properties and computational modeling of 2-Ethyladamantane
An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of 2-Ethyladamantane
Abstract
Adamantane and its derivatives represent a unique class of rigid, polycyclic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science.[1] Their cage-like structure provides a robust, lipophilic scaffold that can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2][3] This guide focuses on 2-Ethyladamantane (CAS: 14451-87-7), a representative derivative, to provide an in-depth technical framework for its characterization using modern computational chemistry techniques. We present not just the predicted properties but also the underlying workflows and scientific rationale for method selection, enabling researchers to apply these principles to other adamantane-based systems. This document serves as both a reference for the theoretical properties of 2-Ethyladamantane and a practical guide to its computational modeling, from quantum mechanical calculations to molecular dynamics simulations.
The 2-Ethyladamantane Scaffold: Structure and Properties
2-Ethyladamantane is a saturated tricyclic hydrocarbon with the molecular formula C₁₂H₂₀.[4][5] The parent adamantane cage is a diamondoid structure, composed of three fused cyclohexane rings in the chair conformation, resulting in a highly stable and virtually strain-free molecule.[1] In 2-Ethyladamantane, the ethyl substituent is located on a secondary carbon (a methylene bridge position), which influences its steric and electronic profile compared to bridgehead-substituted (C1) isomers.
Physicochemical Characteristics
A combination of experimental data and computationally derived descriptors provides a foundational understanding of 2-Ethyladamantane. These properties are critical for predicting its behavior in various chemical and biological environments.
| Property | Value | Data Type | Source |
| CAS Number | 14451-87-7 | Experimental | ChemBK, PubChem[4][5] |
| Molecular Formula | C₁₂H₂₀ | - | ChemBK, PubChem[4][5] |
| Molar Mass | 164.29 g/mol | Calculated | ChemBK, PubChem[4][5] |
| Density | 0.928 g/cm³ | Experimental | ChemBK[4] |
| Boiling Point | 221.1 °C (at 760 mmHg) | Experimental | ChemBK[4] |
| Flash Point | 73.1 °C | Experimental | ChemBK[4] |
| XLogP3 (Lipophilicity) | 4.6 | Computed | PubChem[5] |
| SMILES | CCC1C2CC3CC(C2)CC1C3 | - | PubChem[5] |
The high XLogP3 value confirms the significant lipophilicity imparted by the adamantane cage, a key feature exploited in drug design to enhance membrane permeability and target engagement within hydrophobic pockets.[6]
Theoretical and Electronic Properties
While experimental data on the electronic structure of 2-Ethyladamantane is scarce, quantum mechanical calculations can provide reliable insights. These properties are fundamental to understanding the molecule's reactivity, stability, and non-covalent interaction potential.
-
Molecular Geometry: The precise bond lengths, angles, and dihedrals that define the molecule's lowest energy state can be determined through geometry optimization.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. Studies on substituted adamantanes show that functionalization can tune these energy levels significantly.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For a non-polar hydrocarbon like 2-Ethyladamantane, the surface is expected to be largely neutral, with slight negative potential associated with the sp³ C-H bonds.
Computational Modeling Workflows
This section provides detailed, field-proven protocols for the computational analysis of 2-Ethyladamantane. The workflows are designed to be self-validating, ensuring the trustworthiness of the results.
Overall Computational Strategy
The comprehensive characterization of a molecule like 2-Ethyladamantane involves a multi-step process that integrates quantum mechanics for high-accuracy single-molecule properties and molecular dynamics for simulating bulk or solvated behavior.
Caption: High-level workflow for computational analysis.
Protocol 1: Quantum Mechanical (QM) Characterization
This protocol details the steps for calculating the structural, electronic, and spectroscopic properties of a single 2-Ethyladamantane molecule.
Methodology Rationale (Expertise): We select Density Functional Theory (DFT) as our computational method. Specifically, the B3LYP hybrid functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules.[7][8] The basis set, 6-31G(d) , is a Pople-style basis set that includes 'd' polarization functions on heavy (non-hydrogen) atoms, which is essential for accurately describing the three-dimensional geometry of the adamantane cage.
Step-by-Step Protocol:
-
Structure Generation:
-
Convert the SMILES string CCC1C2CC3CC(C2)CC1C3 into an initial 3D structure using a molecular editor or builder (e.g., Avogadro, ChemDraw).
-
Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Submit the 3D structure to a QM software package (e.g., Gaussian, ORCA, Q-Chem).
-
Specify a geometry optimization task using the B3LYP functional and 6-31G(d) basis set.
-
The calculation iteratively adjusts the atomic positions to find the coordinates corresponding to the minimum energy on the potential energy surface.
-
-
Validation via Frequency Calculation (Trustworthiness):
-
This is a critical, non-negotiable step. Using the optimized geometry from Step 2, perform a frequency calculation with the same level of theory (B3LYP/6-31G(d)).
-
Validation Check: Inspect the output for the number of imaginary frequencies. A true energy minimum must have zero imaginary frequencies. If one or more are present, it indicates the structure is a transition state or a saddle point, and re-optimization is required.
-
-
Property Calculation and Analysis:
-
Once the geometry is validated, use the resulting wavefunction to calculate key properties:
-
Electronic Properties: Extract the energies of the HOMO and LUMO. Generate the Molecular Electrostatic Potential (MEP) surface.
-
Thermodynamic Properties: The frequency calculation also yields zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).
-
Spectroscopic Properties: The computed vibrational frequencies can be used to generate a theoretical Infrared (IR) spectrum. NMR shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for validation.[9]
-
-
Protocol 2: Molecular Dynamics (MD) Simulation
This protocol describes how to simulate the dynamic behavior of 2-Ethyladamantane, for instance, to study its interaction with a biological membrane.[2]
Methodology Rationale (Expertise): MD simulations rely on force fields, which are empirical functions that describe the potential energy of the system. For a drug-like organic molecule such as 2-Ethyladamantane, the General Amber Force Field (GAFF) is an excellent choice. Atomic partial charges should be derived from QM calculations (e.g., using the RESP or Merz-Kollman scheme on the B3LYP/6-31G(d) optimized geometry) for better accuracy.
Step-by-Step Protocol:
-
System Parameterization:
-
Generate GAFF parameters for 2-Ethyladamantane using tools like Antechamber.
-
Assign QM-derived partial charges to each atom.
-
-
System Setup:
-
Define a simulation box (e.g., a cubic box with periodic boundary conditions).
-
Place one or more 2-Ethyladamantane molecules into the box.
-
(Optional) Solvate the system by adding water molecules (e.g., TIP3P model) or embed the molecule within a pre-built lipid bilayer model (e.g., POPC) to simulate membrane interaction.
-
-
Simulation Execution:
-
Minimization: Perform energy minimization to remove any steric clashes in the initial system setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K for biological systems) and then adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.
-
Production Run: Once the system is equilibrated (confirmed by stable temperature, pressure, and density), run the simulation for a desired length of time (e.g., 100-500 nanoseconds) to collect trajectory data.
-
-
Analysis:
-
Analyze the saved trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess conformational stability, diffusion coefficients, and radial distribution functions to understand solvation.
-
If simulating with a membrane, analyze the depth of insertion and orientation of the molecule within the bilayer.
-
Applications in Drug Discovery & Materials Science
The theoretical descriptors calculated through the workflows above are not merely academic. They provide actionable data for rational drug design and materials engineering.
Guiding Lead Optimization
The adamantane moiety is a well-established "lipophilic bullet" used to improve the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates.[6]
-
Lipophilicity and Permeability: The calculated logP and molecular surface properties can be used to predict how changes to the scaffold will affect membrane permeability.
-
Target Binding: The rigid nature of the cage reduces the entropic penalty upon binding to a target. MEP maps can guide the design of derivatives that form favorable electrostatic interactions within a protein's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between chemical structures and their biological activity. The computationally derived descriptors for 2-Ethyladamantane and its analogs are ideal inputs for building robust QSAR models.
Caption: Workflow for developing a QSAR model.
This workflow enables the high-throughput screening of virtual compounds, prioritizing the synthesis and testing of only the most promising candidates, thereby saving significant time and resources in the drug development pipeline.
Conclusion
2-Ethyladamantane serves as an excellent model system for demonstrating the power of computational chemistry in modern chemical research. By leveraging validated, physics-based modeling protocols, researchers can derive a wealth of information about a molecule's structural, electronic, and dynamic properties before ever stepping into a wet lab. The workflows detailed in this guide—from high-accuracy quantum mechanical calculations to system-level molecular dynamics simulations—provide a robust framework for characterizing adamantane derivatives, accelerating their application in fields ranging from targeted drug delivery to the design of novel polymeric materials.
References
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Title: Adamantane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 2-Ethyladamantane - ChemBK Source: ChemBK URL: [Link]
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Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: MDPI URL: [Link]
-
Title: 1-ethyladamantane - C12H20, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]
-
Title: Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion Source: ResearchGate URL: [Link]
-
Title: Tuning the Energy Levels of Adamantane by Boron Substitution Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-Ethyladamantane | C12H20 | CID 139758 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+ Source: PNAS URL: [Link]
-
Title: Chemical engineering of adamantane by lithium functionalization: A first-principles density functional theory study Source: ResearchGate URL: [Link]
-
Title: Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects Source: AIP Publishing URL: [Link]
-
Title: Adamantane-containing drug delivery systems Source: Pharmacia URL: [Link]
-
Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: SciSpace URL: [Link]
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2-Ethyladamantane CAS number and nomenclature
An In-depth Technical Guide to 2-Ethyladamantane: Nomenclature, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Ethyladamantane, a fascinating derivative of the rigid, tricyclic hydrocarbon, adamantane. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical identity, synthesis, and the rationale behind its application, particularly within the pharmaceutical sciences. We will explore how the unique topology of the adamantane cage, combined with substitution at the secondary (bridge) position, imparts specific properties that are of significant interest in modern chemical research.
The Adamantane Scaffold: A Foundation of Rigidity and Lipophilicity
Adamantane (C₁₀H₁₆) is the simplest diamondoid, a molecule whose carbon framework is a superimposable subunit of the diamond lattice.[1] This structure confers exceptional thermal stability and rigidity. In the realm of medicinal chemistry, the adamantane moiety is often employed as a "lipophilic bullet".[2] Its bulky, cage-like structure can enhance a drug's ability to cross biological membranes, improve its pharmacokinetic profile by sterically shielding it from metabolic enzymes, and provide a rigid anchor for orienting pharmacophoric groups toward their biological targets.[3][4]
Adamantane has two types of carbon atoms available for substitution: four equivalent tertiary bridgehead positions (C1, C3, C5, C7) and six equivalent secondary bridge positions (C2, C4, C6, C8, C9, C10).[1] The properties and reactivity of a substituted adamantane are highly dependent on the point of attachment. This guide focuses specifically on 2-Ethyladamantane, where the ethyl group is attached to a secondary carbon.
Nomenclature and Chemical Identification
Precise identification is paramount in scientific research. 2-Ethyladamantane is identified by a specific set of nomenclature and registry numbers that ensure unambiguous communication.
-
Common Name: 2-Ethyladamantane
-
IUPAC Name: 2-ethyladamantane[5]
-
Systematic IUPAC Name: 2-ethyltricyclo[3.3.1.1³⁷]decane[5][6]
The systematic name, tricyclo[3.3.1.1³⁷]decane, precisely describes the fused three-ring system of the adamantane core.[1] The "2-ethyl" prefix indicates that the ethyl substituent is located on one of the six equivalent secondary (CH₂) positions of this core structure.
Physicochemical Properties
The physical and chemical properties of 2-Ethyladamantane are dictated by its molecular structure—a compact, nonpolar hydrocarbon. These properties are crucial for predicting its behavior in various solvents, its potential for crossing biological barriers, and its utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀ | [5][6] |
| Molar Mass | 164.29 g/mol | [5][6] |
| CAS Number | 14451-87-7 | [5][6] |
| Density | 0.928 g/cm³ | [6] |
| Boiling Point | 221.1 °C at 760 mmHg | [6] |
| Flash Point | 73.1 °C | [6] |
| Refractive Index | 1.494 | [6] |
| Computed XLogP3 | 4.6 | [5] |
The high XLogP3 value of 4.6 underscores the molecule's significant lipophilicity, a key feature driving its interest in drug development.[5] This property suggests a high affinity for non-aqueous environments, such as cell membranes.
Synthesis of 2-Ethyladamantane: A Mechanistic Approach
While various methods exist for alkylating adamantane, substitution at the secondary C2 position typically requires a different strategy than the more common C1 (bridgehead) substitutions. A logical and field-proven approach to synthesizing 2-Ethyladamantane proceeds via adamantanone, a key intermediate that allows for functionalization at the C2 position.
The workflow below outlines a robust, multi-step synthesis. The causality behind this choice is clear: direct electrophilic substitution on adamantane overwhelmingly favors the more stable tertiary carbocation at the bridgehead positions. To achieve C2 substitution, we must first introduce a functional group at that position that can be converted to an ethyl group. Oxidation to adamantanone provides the ideal entry point.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 2-Ethyladamantane via an adamantanone intermediate.
Experimental Protocol (Conceptual)
-
Step 1: Synthesis of Adamantanone. Adamantane is oxidized using a strong oxidizing agent, such as concentrated sulfuric acid, to produce adamantanone.[1] This reaction selectively introduces a carbonyl group at a secondary carbon position.
-
Step 2: Wittig Reaction to Form 2-Ethylideneadamantane.
-
Rationale: The Wittig reaction is a highly reliable method for converting ketones into alkenes. It offers excellent control over the placement of the new carbon-carbon double bond.
-
Procedure: Ethyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium) in an anhydrous ether solvent to generate the corresponding ylide. Adamantanone, dissolved in the same solvent, is then added to the ylide solution. The reaction mixture is stirred, typically at room temperature, until completion. An aqueous workup followed by purification (e.g., column chromatography) yields 2-ethylideneadamantane.
-
-
Step 3: Catalytic Hydrogenation to 2-Ethyladamantane.
-
Rationale: The exocyclic double bond in 2-ethylideneadamantane is readily reduced to a single bond through catalytic hydrogenation, a clean and high-yielding reaction.
-
Procedure: 2-Ethylideneadamantane is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) and stirred vigorously. The reaction is monitored until the uptake of hydrogen ceases. The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the final product, 2-Ethyladamantane.
-
This self-validating protocol includes distinct steps that can be monitored by standard analytical techniques (TLC, GC-MS, NMR) to confirm the formation of intermediates and the final product.
Applications in Research and Development
The unique combination of steric bulk, rigidity, and lipophilicity makes 2-Ethyladamantane and its derivatives valuable scaffolds for various applications.
A. Drug Development: A Lipophilic Anchor
The primary interest in adamantane derivatives lies in medicinal chemistry.[7] While 2-Ethyladamantane itself is not an active drug, it serves as a crucial building block or a structural motif. The introduction of the adamantane cage into a molecule is a deliberate design choice to enhance its pharmacological properties.[2][8]
-
Antiviral Agents: The first successful adamantane-based drugs were antivirals like Amantadine and Rimantadine.[9][10] They function by blocking the M2 proton channel of the influenza A virus, a mechanism that prevents the virus from uncoating and releasing its genetic material into the host cell.[11][12]
-
Neurological Disorders: Memantine, a dimethyl-substituted aminoadamantane, is used to treat Alzheimer's disease.[7][13] It acts as a low-affinity, uncompetitive antagonist of the NMDA receptor, protecting neurons from the excitotoxicity caused by excessive glutamate.
-
Parkinson's Disease: Amantadine is also used to treat Parkinson's disease, where its mechanism is thought to involve promoting the release of dopamine and blocking its reuptake in the brain.[14][15][16]
-
Diabetes: Dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, which are used to manage type 2 diabetes, incorporate an adamantane-like or adamantane-derived functional group.[7][9]
The 2-ethyl group provides a specific vector of lipophilicity and steric bulk that differs from the more symmetrically substituted 1-adamantyl group. This can be exploited to fine-tune a drug candidate's binding affinity for its target, modulate its solubility, or alter its metabolic stability.
Caption: Logical relationships in adamantane-based drug design.
B. Advanced Materials Science
Beyond pharmaceuticals, the stable and dense nature of the adamantane cage is useful in materials science. Alkyl diamondoids, including 2-ethyladamantane, have been synthesized and evaluated as components of high-density fuels.[17] Their high volumetric net heats of combustion and favorable viscosity make them attractive candidates for specialized applications.
Conclusion
2-Ethyladamantane (CAS: 14451-87-7) is more than just a simple hydrocarbon. It represents a specific and valuable iteration of the adamantane scaffold, offering a unique profile of lipophilicity and steric influence due to its C2-substitution. Its logical synthesis from adamantanone provides a reliable route for researchers. For professionals in drug discovery, understanding the properties and synthetic accessibility of molecules like 2-Ethyladamantane is crucial for designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Its potential in materials science further broadens its horizon as a molecule of significant technical interest.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 139758, 2-Ethyladamantane. [Link][5]
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Gasiorowski, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. [Link][9]
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National Institute of Standards and Technology. Ethyladamantane-1-carboxylate. [Link][19]
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Iacob, A. D., et al. (2018). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry. [Link][7]
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ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link][8]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link][2]
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Ma, P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [Link][13]
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ResearchGate. The synthesis of 1‐ and 2‐alkyladamantanes. [Link]
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Google Patents. CN102942490A - Synthesis of memantine hydrochloride. [20]
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Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link][4]
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ResearchGate. Synthesis and antiviral activity of new adamantane derivatives. [Link][21]
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Bailey, E. V., & Stone, T. W. (1975). The mechanism of action of amantadine in Parkinsonism: a review. Archives Internationales de Pharmacodynamie et de Therapie. [Link][14]
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Abdel-Magid, A. F., et al. (1991). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry. [Link][10]
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Duong, V. B., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. [Link][22]
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Patsnap Synapse. What is the mechanism of Amantadine Hydrochloride?. [Link][15]
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Dr.Oracle. What is the mechanism of action for Amantadine and should it be tapered off?. [Link][12]
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Ingenta Connect. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Link][23]
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Bentham Science. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. [Link][24]
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ResearchGate. The mechanism of action of amantadine in Parkinsonism: a review. [Link][16]
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Methodological & Application
Application Notes and Protocols: 2-Ethyladamantane as a Molecular Building Block in Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Adamantane Advantage in Polymer Science
The incorporation of the rigid, diamondoid structure of adamantane into polymer chains imparts a unique combination of properties, making these materials highly desirable for advanced applications. The bulky and thermally stable nature of the adamantane cage enhances glass transition temperature (Tg), improves thermal and mechanical stability, and can influence solubility and optical properties.[1][2][3] This guide focuses on the use of 2-ethyladamantane, a readily accessible derivative, as a versatile building block for high-performance polymers. By functionalizing 2-ethyladamantane into polymerizable monomers, researchers can tailor the properties of a variety of polymer systems, including polymethacrylates, polyvinyls, and polyimides. These polymers are promising candidates for applications ranging from advanced coatings and engineering plastics to drug delivery matrices and high-temperature dielectrics.[1][4]
This document provides detailed application notes and protocols for the synthesis of 2-ethyladamantane-based monomers and their subsequent polymerization. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational techniques.
I. Synthesis of 2-Ethyladamantane-Based Monomers
To be incorporated into a polymer, the inert 2-ethyladamantane scaffold must first be functionalized with a polymerizable group. This section outlines the synthesis of three key monomers: a methacrylate, a vinyl derivative, and a diamine.
A. Synthesis of 2-Ethyl-2-Adamantyl Methacrylate
This protocol describes a two-step synthesis of 2-ethyl-2-adamantyl methacrylate, a monomer suitable for free-radical polymerization. The synthesis proceeds via the formation of 2-ethyl-2-adamantanol, followed by esterification.
Workflow for the Synthesis of 2-Ethyl-2-Adamantyl Methacrylate:
Caption: Synthesis of 2-Ethyl-2-Adamantyl Methacrylate.
Protocol 1: Synthesis of 2-Ethyl-2-Adamantanol [5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-adamantanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethyllithium in benzene/THF (3.0 eq) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel to afford pure 2-ethyl-2-adamantanol.
Protocol 2: Synthesis of 2-Ethyl-2-Adamantyl Methacrylate [6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-2-adamantanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add methacryloyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-ethyl-2-adamantyl methacrylate.
B. Synthesis of 2-Ethyl-2-Vinyladamantane (Proposed Route)
Proposed Workflow for the Synthesis of 2-Ethyl-2-Vinyladamantane:
Caption: Proposed Synthesis of 2-Ethyl-2-Vinyladamantane.
Note: This is a proposed synthetic route and would require experimental validation and optimization.
C. Synthesis of 1,3-Diamino-5-ethyladamantane
This diamine monomer is a key building block for the synthesis of adamantane-containing polyimides. The synthesis involves a one-pot reaction from 1-ethyladamantane.
Protocol 3: Synthesis of 1,3-Diacetylamino-5-ethyladamantane [7]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-ethyladamantane (1.0 eq) in a mixture of nitric acid and sulfuric acid.
-
Ritter Reaction: Add acetonitrile to the reaction mixture. The reaction is typically exothermic and should be controlled by external cooling. Stir the mixture at room temperature for several hours.
-
Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide).
-
Isolation: The precipitated 1,3-diacetylamino-5-ethyladamantane can be collected by filtration, washed with water, and dried.
Protocol 4: Hydrolysis to 1,3-Diamino-5-ethyladamantane [7]
-
Reaction Setup: Suspend the 1,3-diacetylamino-5-ethyladamantane in an acidic aqueous solution (e.g., hydrochloric acid).
-
Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Isolation: Cool the reaction mixture and neutralize with a strong base to precipitate the diamine. The product can be extracted with an organic solvent and purified by recrystallization or chromatography.
II. Polymerization Protocols
This section provides detailed protocols for the polymerization of the synthesized 2-ethyladamantane-based monomers.
A. Free-Radical Polymerization of 2-Ethyl-2-Adamantyl Methacrylate
This method is suitable for producing polymethacrylates with the bulky 2-ethyladamantyl side group.
Workflow for Free-Radical Polymerization:
Caption: Free-Radical Polymerization Workflow.
Protocol 5: Free-Radical Polymerization
-
Reaction Setup: In a Schlenk flask, dissolve 2-ethyl-2-adamantyl methacrylate and a radical initiator (e.g., azobisisobutyronitrile, AIBN, 1-2 mol%) in a suitable solvent (e.g., toluene, dioxane).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stir for the specified time (e.g., 24 hours).
-
Isolation: After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven at an elevated temperature until a constant weight is achieved.
B. Cationic Polymerization of 2-Ethyl-2-Vinyladamantane
Cationic polymerization is a suitable method for polymerizing vinyl monomers with electron-donating groups, such as vinyladamantanes.[8][9]
Protocol 6: Cationic Polymerization (General Procedure)
-
Reaction Setup: All glassware must be rigorously dried. In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-ethyl-2-vinyladamantane monomer in a dry, non-protic solvent (e.g., dichloromethane or hexane).
-
Initiation: Cool the solution to a low temperature (e.g., -78 °C). Initiate the polymerization by the slow addition of a Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂).
-
Polymerization: Stir the reaction mixture at the low temperature for a designated period. The polymerization is often rapid.
-
Termination: Quench the reaction by adding a small amount of a terminating agent, such as chilled methanol.
-
Isolation and Purification: Allow the mixture to warm to room temperature and precipitate the polymer in a non-solvent. Collect the polymer by filtration and dry under vacuum.
C. Polycondensation of 1,3-Diamino-5-ethyladamantane with a Dianhydride
This protocol describes the synthesis of a polyimide, a class of high-performance polymers known for their exceptional thermal stability.[4][10]
Workflow for Polyimide Synthesis:
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Application Note: Comprehensive Analytical Techniques for the Characterization of 2-Ethyladamantane
Introduction: The Significance of 2-Ethyladamantane
Adamantane and its derivatives are rigid, diamondoid hydrocarbons that have garnered substantial interest in drug design and polymer chemistry. Their unique cage-like structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic stability. 2-Ethyladamantane (C₁₂H₂₀, Molar Mass: 164.29 g/mol ) serves as a crucial building block and structural motif in the synthesis of various pharmacologically active compounds and advanced polymers.[1][2]
The precise characterization of 2-Ethyladamantane is paramount to ensure its purity, confirm its identity, and understand its physicochemical properties before its incorporation into final products. This application note details the application of several core analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identification
GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Ethyladamantane.[3][4] It offers exceptional separation efficiency (GC) coupled with definitive molecular identification (MS).[5][6]
Expertise & Experience: The choice of a non-polar stationary phase in the GC column is critical. Due to the non-polar nature of 2-Ethyladamantane, a column like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) provides excellent resolution and peak shape. The electron ionization (EI) source in the mass spectrometer is operated at 70 eV, a standard energy that induces reproducible fragmentation patterns, creating a molecular fingerprint for confident identification.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Ethyladamantane sample.
-
Dissolve the sample in 1.0 mL of a high-purity volatile solvent such as hexane or dichloromethane in a 2 mL autosampler vial.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, operated in split mode (50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
The retention time (RT) of the 2-Ethyladamantane peak is used for qualitative identification against a known standard. The Kovats retention index for 2-ethyladamantane on a standard non-polar phase is reported to be around 1284-1323.[1]
-
The resulting mass spectrum is compared with a reference library (e.g., NIST) for confirmation.[8] Key fragments for 2-Ethyladamantane include the molecular ion (M+) and characteristic losses of alkyl groups. The molecular ion peak is expected at m/z 164.[1] A prominent fragment is observed at m/z 135, corresponding to the loss of an ethyl group ([M-C₂H₅]⁺).[9] Other significant fragments are typically seen at m/z 93 and 79.[1][9]
-
Data Presentation: Expected GC-MS Results
| Parameter | Expected Value | Source |
| Kovats Retention Index (non-polar) | 1284 - 1323 | [1] |
| Molecular Ion (M+) | m/z 164 | [1] |
| Key Fragment Ions | m/z 135, 93, 79 | [1][9] |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of 2-Ethyladamantane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Ethyladamantane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.[10]
Expertise & Experience: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping signals often seen in the aliphatic region of adamantane derivatives.[11] Deuterated chloroform (CDCl₃) is an excellent solvent choice due to its ability to dissolve non-polar compounds and its well-defined residual solvent peak for chemical shift referencing. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals by revealing their connectivity.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-Ethyladamantane in approximately 0.6 mL of deuterated chloroform (CDCl₃).[13]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Parameters (400 MHz Spectrometer):
-
Spectrometer: Bruker Avance III 400 (or equivalent).[10]
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
-
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling patterns (J) to assign signals to specific protons in the molecule.
-
Assign the signals in the ¹³C spectrum based on their chemical shifts, aided by off-resonance decoupled spectra or 2D techniques to determine the multiplicities of carbon signals.[14]
-
Data Presentation: Expected NMR Chemical Shifts
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Adamantane CH | ~1.7-2.0 | ~38-40 |
| Adamantane CH₂ | ~1.5-1.8 | ~28-30 |
| Ethyl CH₂ | ~1.2-1.4 | ~35 |
| Ethyl CH₃ | ~0.8-1.0 | ~12 |
Note: These are approximate ranges based on adamantane derivatives and can vary slightly based on solvent and instrument.[13][14]
Visualization: NMR Structural Elucidation Logic
Caption: Logical flow for structural elucidation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] For 2-Ethyladamantane, it serves as a quick quality control check to confirm the presence of C-H bonds in an aliphatic, saturated hydrocarbon framework and the absence of impurities like carbonyls (C=O) or hydroxyls (-OH).
Expertise & Experience: The Attenuated Total Reflectance (ATR) sampling technique is highly recommended for this analysis.[16] It requires minimal sample preparation—a small amount of the solid or liquid sample is placed directly on the ATR crystal—and provides high-quality, reproducible spectra. The key spectral regions to examine are the C-H stretching region (~2800-3000 cm⁻¹) and the "fingerprint" region (<1500 cm⁻¹), which contains a complex pattern of C-H bending and C-C stretching vibrations unique to the molecule.[17]
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty crystal.
-
Place a small amount of the 2-Ethyladamantane sample directly onto the center of the ATR crystal to ensure full coverage.
-
-
Instrumentation & Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a universal ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 (co-added for a good signal-to-noise ratio).
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands. The spectrum should be dominated by aliphatic C-H stretching and bending vibrations.
-
Verify the absence of significant peaks in regions corresponding to common impurities (e.g., ~1700 cm⁻¹ for C=O, ~3300 cm⁻¹ for O-H).
-
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| C-H (sp³) | Symmetric/Asymmetric Stretch | 2850-2960 |
| C-H (sp³) | Bending (Scissoring/Rocking) | 1350-1470 |
Visualization: FTIR Analysis Workflow
Caption: Step-by-step workflow for FTIR-ATR analysis.
Conclusion
The robust characterization of 2-Ethyladamantane is achieved through the synergistic application of GC-MS, NMR, and FTIR spectroscopy. GC-MS provides unparalleled capability for assessing purity and confirming molecular weight. NMR spectroscopy offers definitive structural elucidation by mapping the complete carbon-hydrogen framework. Finally, FTIR serves as a rapid and effective method for verifying the presence of expected functional groups and the absence of common impurities. Together, these techniques provide a comprehensive analytical package, ensuring the quality and identity of 2-Ethyladamantane for its intended applications in research and development.
References
-
2-Ethyladamantane | C12H20 | CID 139758 - PubChem. National Center for Biotechnology Information. [Link]
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. U.S. National Library of Medicine. [Link]
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Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[3]uril - Supporting Information. Royal Society of Chemistry. [Link]
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13C NMR spectra of adamantane derivatives. Tetrahedron. [Link]
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1-Ethyladamantane | C12H20 | CID 522637 - PubChem. National Center for Biotechnology Information. [Link]
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Gas chromatography of halogenated adamantanes. ResearchGate. [Link]
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Techniques and Methods of Identification. ResearchGate. [Link]
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Chapter 12: Chromatographic and Electrophoretic Methods. Analytical Sciences Digital Library. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
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FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-Like Complex in Two Electrochemically Prepared Oxidation States: Relevance to the Oxygen-Evolving Complex of Photosystem II. PubMed. [Link]
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FTIR spectroscopy of nanodiamonds: Methods and Interpretation. Helmholtz-Zentrum Berlin (HZB). [Link]
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Chemical Characterization Techniques: Identifying Composition and Structure. Research and Reviews. [Link]
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Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of... ResearchGate. [Link]
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2-Ethyladamantane. ChemBK. [Link]
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Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek). PubMed Central. [Link]
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EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
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Application Notes and Protocols: 2-Ethyladamantane as a Scaffold in Drug Design and Discovery
Introduction: The Adamantane Scaffold in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and three-dimensional carbocyclic cage, has proven to be a valuable scaffold in drug design and discovery. Its unique physicochemical properties often lead to improved pharmacokinetic profiles of drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a rigid framework for the precise spatial orientation of pharmacophoric groups.[1] First introduced to the pharmaceutical world with the antiviral agent amantadine, the adamantane core is now found in drugs for a variety of indications, including neurodegenerative diseases, diabetes, and viral infections.[2][3]
While the majority of adamantane-based drugs utilize a connection through the tertiary (C-1) position, the secondary (C-2) position offers a distinct vector for substituent placement, potentially leading to novel structure-activity relationships (SAR) and intellectual property. This guide focuses on the 2-ethyladamantane scaffold, a less explored but promising platform for the development of new therapeutic agents. We will delve into the rationale for its use, key synthetic protocols for creating 2-ethyladamantane building blocks, and potential applications in drug discovery programs.
Physicochemical Properties of the 2-Ethyladamantane Scaffold
The introduction of an ethyl group at the C-2 position of the adamantane cage imparts specific properties that can be leveraged in drug design:
| Property | Description | Implication in Drug Design |
| Lipophilicity | The 2-ethyladamantane moiety is highly lipophilic, contributing significantly to the overall logP of a molecule. | Can enhance membrane permeability, including crossing the blood-brain barrier. May also increase binding affinity to hydrophobic pockets in target proteins.[4] |
| Rigidity & 3D Structure | The adamantane cage is conformationally rigid. The ethyl group at the C-2 position projects from the cage in a defined orientation. | Provides a stable anchor for pharmacophoric groups, reducing the entropic penalty upon binding to a target. Allows for precise control of the spatial relationship between different parts of a molecule. |
| Metabolic Stability | The adamantane core is generally resistant to metabolic degradation. | Can protect adjacent functional groups from enzymatic cleavage, potentially increasing the half-life of a drug.[1] |
| Asymmetry | Substitution at the C-2 position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. | Enantiomerically pure compounds can be synthesized to potentially improve potency and reduce off-target effects. |
Strategic Applications in Drug Discovery
While the exploration of the 2-ethyladamantane scaffold is still in its early stages, its potential can be inferred from related 2-substituted adamantane derivatives and the principles of medicinal chemistry.
Case Study: Antiviral Agents - M2 Channel Inhibitors
The M2 proton channel of the influenza A virus is a well-established target for adamantane-based antivirals like amantadine (1-aminoadamantane) and rimantadine (1-(1-adamantyl)ethanamine).[5] Interestingly, comparative studies have been conducted on their 2-substituted counterparts. The antiviral activity of these compounds is highly dependent on the precise positioning of the amino group and the bulky cage within the M2 channel. While "2-amantadine" and "2-rimantadine" have been synthesized and evaluated, their activity can be influenced by stereochemistry and the specific viral strain. This highlights the importance of the substitution pattern on the adamantane core for achieving optimal target engagement.
Case Study: CNS Drug Discovery - NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is another target for adamantane derivatives like memantine (1-amino-3,5-dimethyladamantane).[6] Research into 2-adamantylethylamines has shown that these compounds can also bind to the NMDA receptor and exhibit analgesic properties. This suggests that the 2-substituted adamantane scaffold, including 2-ethyladamantane, is a viable starting point for the design of novel CNS-active agents. The lipophilicity of the 2-ethyladamantane core can be advantageous for achieving sufficient brain penetration.
Caption: Logical relationships of the 2-ethyladamantane scaffold.
Experimental Protocols
The following protocols provide a general framework for the synthesis of key 2-ethyladamantane building blocks. These can be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of 2-Ethyl-2-adamantanol (A Key Intermediate)
This protocol describes the synthesis of the tertiary alcohol 2-ethyl-2-adamantanol, a versatile starting material for introducing amines and other functional groups at the C-2 position.
Caption: Workflow for the synthesis of 2-ethyl-2-adamantanol.
Materials:
-
Adamantan-2-one
-
Ethyllithium (EtLi) solution (e.g., 0.5 M in benzene/cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add adamantan-2-one (1.0 eq). Dissolve the ketone in anhydrous THF to make a 0.5 M solution.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Ethyllithium: Add the ethyllithium solution (2.0-3.0 eq) dropwise to the stirred solution of adamantan-2-one over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-ethyl-2-adamantanol.[7]
Causality and Self-Validation:
-
Anhydrous Conditions: Organolithium reagents like ethyllithium are highly basic and reactive towards protic solvents. The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent quenching of the reagent and ensure high yields.
-
Stoichiometry: An excess of ethyllithium is used to ensure complete conversion of the starting ketone.
-
Slow Addition at Low Temperature: This helps to control the exothermicity of the reaction and minimize side reactions.
-
Aqueous Workup: The NH₄Cl quench protonates the intermediate alkoxide to form the desired alcohol.
-
Validation: The successful synthesis of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry, which will show the characteristic signals for the ethyl group and the adamantane cage.[7]
Protocol 2: Synthesis of 2-Amino-2-ethyladamantane via the Ritter Reaction
The Ritter reaction is a powerful method for converting tertiary alcohols into N-substituted amides, which can then be hydrolyzed to the corresponding primary amines.[8]
Caption: General workflow for the synthesis of 2-amino-2-ethyladamantane.
Materials:
-
2-Ethyl-2-adamantanol
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide (NaOH)
-
Diethylene glycol
-
Diethyl ether
Procedure:
-
Ritter Reaction: a. To a stirred solution of 2-ethyl-2-adamantanol (1.0 eq) in acetonitrile (excess, serves as reagent and solvent) at 0 °C, slowly add concentrated sulfuric acid (2.0-3.0 eq). b. Allow the reaction to warm to room temperature and stir for 24-48 hours. c. Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution to pH > 10. d. Extract the aqueous layer with diethyl ether. e. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to give the crude N-(2-ethyladamantan-2-yl)acetamide. This can be purified by chromatography or recrystallization.
-
Hydrolysis of the Amide: a. To a solution of the N-(2-ethyladamantan-2-yl)acetamide in diethylene glycol, add a solution of NaOH (e.g., 20% w/v). b. Heat the mixture to reflux (typically >150 °C) for 12-24 hours. c. Cool the reaction mixture, dilute with water, and extract with diethyl ether. d. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. e. The resulting 2-amino-2-ethyladamantane can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.
Causality and Self-Validation:
-
Strong Acid: A strong acid is required to protonate the alcohol, which then eliminates water to form a stable tertiary carbocation. This carbocation is the key intermediate that reacts with the nitrile.
-
Nitrile as Nucleophile: The nitrogen of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is then hydrated during workup to the amide.
-
Harsh Hydrolysis Conditions: The hydrolysis of the sterically hindered tertiary amide requires forcing conditions (strong base and high temperature).
-
Validation: The formation of the amine can be monitored by TLC and confirmed by NMR (disappearance of the acetyl group signals and appearance of an -NH₂ signal, which can be exchanged with D₂O) and mass spectrometry.
Conclusion and Future Outlook
The 2-ethyladamantane scaffold represents an underutilized yet promising platform in medicinal chemistry. Its unique combination of high lipophilicity, rigidity, and specific three-dimensional structure offers exciting opportunities for the design of novel therapeutics, particularly in the realm of CNS disorders and as enzyme inhibitors. The synthetic protocols outlined in this guide provide a practical starting point for researchers to access key 2-ethyladamantane building blocks and begin to explore the chemical space around this scaffold. As the drive to escape the "flatland" of traditional aromatic scaffolds continues, the exploration of novel, three-dimensional structures like 2-ethyladamantane will be crucial for the discovery of the next generation of innovative medicines.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
- Foley, D. J., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Science, 8(12), 8035-8041*.
-
Al-Wahaibi, L. H., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2049. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). International Journal of Molecular Sciences, 24(20), 15377*. [Link]
- Willis, M. C. (2016). New Chemistry to Drive Molecular Discovery: Fit for Purpose?.
-
Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittelforschung, 30(12), 2103-5. [Link]
- Synthesis and pharmacological investigation of 2-adamantyl-containing amines as potential NMDA receptor antagonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3658.
-
Recent advances from computer-aided drug design to artificial intelligence drug design. (2024). MedChemComm, 15(1), 10-23*. [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Ragshaniya, A., Kumar, V., Tittal, R. K., & Lal, K. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate. [Link]
-
Antiviral SAR pharm chem group 6 final.pptx. Slideshare. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating 2-Ethyladamantane into Polymer Backbones for Advanced Drug Delivery
Introduction: The Strategic Advantage of the 2-Ethyladamantane Moiety in Polymer Therapeutics
Adamantane, a rigid, diamondoid hydrocarbon, has garnered significant interest in medicinal chemistry and material science due to its unique structural and physicochemical properties.[1] Its incorporation into polymer backbones can impart remarkable characteristics, including enhanced thermal stability, improved mechanical strength, and increased lipophilicity.[2] These attributes are particularly advantageous in the design of advanced drug delivery systems, where adamantane-based polymers can serve as robust matrices for controlled drug release, enhancing the bioavailability and therapeutic efficacy of encapsulated agents.[3]
While 1-substituted adamantane derivatives are more commonly explored, the strategic placement of an ethyl group at the 2-position of the adamantane cage offers a nuanced approach to polymer design. The 2-ethyladamantane moiety, with its slightly altered stereochemistry and lipophilicity compared to its 1-substituted counterpart, can influence polymer solubility, processability, and intermolecular interactions. This subtle modification can be leveraged to fine-tune the drug release kinetics and the overall performance of the polymer-based drug delivery vehicle.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 2-ethyladamantane into polymer backbones. We will delve into the synthesis of a key monomer, 2-ethyladamantyl methacrylate (2-EAMA), and its subsequent polymerization. Furthermore, we will explore the synthesis of a polyester incorporating a 2-ethyladamantane diol, showcasing both chain-growth and step-growth polymerization strategies. Detailed protocols, the rationale behind experimental choices, and characterization methodologies are provided to empower researchers in this exciting field.
Part 1: Chain-Growth Polymerization of 2-Ethyladamantyl Methacrylate (2-EAMA)
Chain-growth polymerization, particularly free-radical polymerization, offers a versatile and robust method for synthesizing high molecular weight polymers from vinyl monomers.[4] By synthesizing 2-ethyladamantyl methacrylate (2-EAMA), we can create polymers with pendant 2-ethyladamantane groups, which significantly influence the polymer's properties.
Rationale for Monomer Selection and Polymerization Technique
-
2-Ethyladamantyl Methacrylate (2-EAMA): The methacrylate group provides a readily polymerizable vinyl functionality. The bulky 2-ethyladamantyl ester side chain is expected to impart high glass transition temperature (Tg), thermal stability, and hydrophobicity to the resulting polymer. This is due to the rigid, cage-like structure of the adamantane group, which restricts polymer chain mobility.[2]
-
Free-Radical Polymerization: This technique is well-established, tolerant to a variety of functional groups, and can be readily implemented in most laboratory settings.[4] It allows for the synthesis of high molecular weight polymers and copolymers, enabling the tuning of material properties by incorporating other monomers.
Experimental Protocols
Protocol 1.1: Synthesis of 2-Ethyladamantyl Methacrylate (2-EAMA) Monomer
This protocol describes the synthesis of 2-EAMA from 2-ethyladamantan-2-ol and methacryloyl chloride.
Materials:
-
2-Ethyladamantan-2-ol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyladamantan-2-ol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-ethyladamantyl methacrylate (2-EAMA).
Protocol 1.2: Free-Radical Polymerization of 2-EAMA
This protocol outlines the synthesis of poly(2-ethyladamantyl methacrylate) (P(2-EAMA)) via free-radical polymerization.
Materials:
-
2-Ethyladamantyl methacrylate (2-EAMA) monomer
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous toluene
-
Methanol
-
Schlenk flask or equivalent reaction vessel for inert atmosphere reactions
-
Vacuum line and nitrogen/argon source
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the 2-EAMA monomer (1 equivalent) and AIBN (0.01 equivalents) in anhydrous toluene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and immerse it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for 24 hours with stirring.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature. The polymer may precipitate upon cooling or the solution will be viscous.
-
Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Collect the white, fibrous precipitate by vacuum filtration.
-
Wash the collected polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified P(2-EAMA) in a vacuum oven at 60 °C to a constant weight.
-
Expected Results and Characterization
The resulting P(2-EAMA) is expected to be a white, solid material with poor solubility in polar solvents like methanol but good solubility in nonpolar solvents like toluene and chloroform.
| Property | Expected Outcome for P(2-EAMA) | Rationale |
| Glass Transition Temp. (Tg) | Significantly higher than PMMA (typically > 150 °C) | The bulky, rigid 2-ethyladamantane group restricts chain motion. |
| Thermal Stability (TGA) | High decomposition temperature (> 300 °C) | The stable adamantane cage enhances thermal resistance. |
| Solubility | Soluble in nonpolar organic solvents, insoluble in polar solvents | The hydrophobic nature of the 2-ethyladamantane group dominates. |
| Molecular Weight (GPC) | High molecular weight with a polydispersity index (PDI) > 1.5 | Typical for free-radical polymerization. |
Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the 2-EAMA monomer and the resulting polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the monomer and polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Part 2: Step-Growth Polymerization for Backbone Incorporation of 2-Ethyladamantane
Step-growth polymerization allows for the direct incorporation of the 2-ethyladamantane moiety into the polymer backbone, which can lead to materials with distinct properties compared to those with pendant adamantane groups.[5] Here, we describe the synthesis of a polyester using a 2-ethyladamantane-based diol.
Rationale for Monomer Selection and Polymerization Technique
-
2-Ethyladamantane-1,3-diol: This di-functional monomer allows for the formation of linear polymer chains through reactions with di-functional carboxylic acids or their derivatives. The rigid adamantane cage in the backbone is expected to create polymers with high thermal stability and mechanical strength.
-
Polycondensation: This type of step-growth polymerization involves the reaction of two monomers to form a larger structural unit while releasing a smaller molecule such as water.[6] It is a common method for synthesizing polyesters and polyamides.
Experimental Protocols
Protocol 2.1: Synthesis of a 2-Ethyladamantane-Containing Polyester
This protocol details the synthesis of a polyester from 2-ethyladamantane-1,3-diol and adipoyl chloride.
Materials:
-
2-Ethyladamantane-1,3-diol
-
Adipoyl chloride
-
Pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 2-ethyladamantane-1,3-diol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DMF.
-
Addition of Adipoyl Chloride: Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DMF to the stirred reaction mixture at room temperature.
-
Polymerization: Heat the reaction mixture to 100 °C and maintain for 24 hours under a nitrogen atmosphere with continuous stirring.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polyester by pouring the viscous solution into a large volume of cold methanol.
-
Collect the precipitate by filtration and wash thoroughly with methanol.
-
Redissolve the polymer in a minimal amount of chloroform and re-precipitate in methanol to further purify.
-
Dry the final polyester product in a vacuum oven at 80 °C until a constant weight is achieved.
-
Expected Results and Characterization
The resulting polyester is anticipated to be a rigid, high-melting solid. The incorporation of the 2-ethyladamantane unit directly into the backbone will likely lead to a highly amorphous polymer with excellent thermal stability.
| Property | Expected Outcome | Rationale |
| Melting Temperature (Tm) | High, or absent if fully amorphous | The rigid adamantane backbone hinders crystallization. |
| Glass Transition Temp. (Tg) | High | The restricted rotation of the polymer backbone due to the adamantane cage. |
| Thermal Stability (TGA) | Very high decomposition temperature | The inherent thermal stability of the adamantane structure. |
| Solubility | Limited solubility, likely requiring strong organic solvents | The rigid and crystalline nature of the polymer backbone. |
Characterization Techniques:
The same characterization techniques as described in Part 1 (NMR, FTIR, GPC, DSC, TGA) are applicable here to determine the structure, molecular weight, and thermal properties of the polyester.
Visualizing the Polymerization Processes
To better illustrate the polymerization workflows, the following diagrams are provided.
Caption: Workflow for Chain-Growth Polymerization of 2-EAMA.
Caption: Workflow for Step-Growth Polymerization of 2-Ethyladamantane Polyester.
Applications in Drug Development
Polymers containing 2-ethyladamantane in their backbone or as pendant groups hold significant promise for various drug delivery applications:
-
Hydrophobic Drug Encapsulation: The lipophilic nature of the 2-ethyladamantane moiety can enhance the loading capacity of hydrophobic drugs into polymer nanoparticles or micelles.
-
Sustained Release Formulations: The rigidity and thermal stability of these polymers can lead to robust matrices that provide slow and controlled release of encapsulated drugs, reducing dosing frequency and improving patient compliance.
-
Targeted Drug Delivery: The adamantane cage can act as a "guest" molecule for "host" molecules like cyclodextrins, which can be conjugated to targeting ligands. This host-guest interaction can be exploited for targeted drug delivery to specific cells or tissues.
Conclusion
The incorporation of 2-ethyladamantane into polymer backbones, either through chain-growth or step-growth polymerization, offers a powerful strategy for developing advanced materials for drug delivery. The unique properties conferred by the 2-ethyladamantane moiety, including high thermal stability, rigidity, and lipophilicity, can be harnessed to create sophisticated drug carriers with enhanced performance. The protocols and insights provided in these application notes serve as a foundational guide for researchers to explore the potential of 2-ethyladamantane-containing polymers in the field of pharmaceutical sciences.
References
- Adamantane-containing drug delivery systems. Pharmacia.
- Methacrylate Polymers Containing Adamantane.
-
Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). PMC. [Link]
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Step-growth polymerization. Wikipedia. [Link]
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Application Note: Unambiguous Structural Elucidation of 2-Ethyladamantane using 1D and 2D NMR Spectroscopy
An in-depth technical guide on the structural elucidation of 2-Ethyladamantane using Nuclear Magnetic Resonance (NMR) spectroscopy for researchers, scientists, and drug development professionals.
Introduction
Adamantane and its derivatives are rigid, cage-like hydrocarbon structures that serve as important bioisosteres and building blocks in medicinal chemistry and materials science. Their unique three-dimensional structure imparts desirable properties such as high lipophilicity and metabolic stability. However, the very rigidity and high symmetry of the adamantane cage present a significant challenge for structural characterization by NMR spectroscopy. The ¹H NMR spectra of substituted adamantanes are often characterized by severe signal overlap in the aliphatic region, making unambiguous assignment difficult with 1D techniques alone.
This application note provides a comprehensive, field-proven guide to the structural elucidation of 2-Ethyladamantane. We will demonstrate how a systematic approach, combining standard 1D (¹H, ¹³C) NMR with powerful 2D correlation experiments (COSY, HSQC, HMBC), can overcome these challenges. The causality behind experimental choices is explained, ensuring a self-validating system for researchers aiming for definitive structural confirmation.
The Challenge: The Adamantane Cage
The adamantane core consists of ten carbons: four methine (CH) groups at the bridgehead positions and six methylene (CH₂) groups. In an unsubstituted adamantane, the high symmetry results in only two signals in the ¹³C NMR spectrum and two broad signals in the ¹H NMR spectrum.[1][2] When a substituent is introduced at the C-2 position (a methylene bridge), the symmetry is broken, leading to a complex array of distinct, but often closely spaced, proton and carbon signals. The primary challenge is to differentiate these signals and confirm the precise point of attachment of the ethyl group.
Experimental Protocols
A logical and meticulous experimental workflow is paramount for successful structure elucidation. The following protocols are designed to yield high-quality data suitable for comprehensive analysis.
Sample Preparation Protocol
The quality of the NMR data is directly dependent on the quality of the sample preparation.
-
Material Quantity: Weigh approximately 10-20 mg of 2-Ethyladamantane for ¹H and 2D NMR, or 50-100 mg for a high-quality ¹³C NMR spectrum acquired in a reasonable timeframe.[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve non-polar compounds like 2-Ethyladamantane and its convenient residual solvent peak for referencing (δH ≈ 7.26 ppm).[4][5]
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[3] Vortex the vial until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution. Push a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[6]
NMR Data Acquisition Workflow
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to maximize signal dispersion. The following is a standard suite of experiments for small molecule characterization.[7][8]
Caption: Experimental workflow from sample preparation to final structure confirmation.
Table 1: Standard NMR Acquisition Parameters
| Experiment | Purpose | Key Parameters (Typical for 400 MHz) |
| ¹H | Observe proton signals, chemical shifts, and coupling patterns. | Scans: 16-32, Relaxation Delay (d1): 1-2 s |
| ¹³C{¹H} | Determine the number of unique carbon environments. | Scans: 1024+, Relaxation Delay (d1): 2 s |
| ¹H-¹H COSY | Identify protons that are spin-coupled (typically over 2-3 bonds).[9] | Scans per increment: 2-4, F2/F1 Dimensions: 2048x256 points |
| ¹H-¹³C HSQC | Correlate each proton directly to its attached carbon (1-bond C-H).[10] | Scans per increment: 2-4, F2/F1 Dimensions: 2048x256 points |
| ¹H-¹³C HMBC | Correlate protons and carbons over multiple bonds (2-3 bonds).[11] | Scans per increment: 8-16, F2/F1 Dimensions: 2048x256 points |
Data Analysis and Structural Interpretation
The power of this method lies in the logical integration of data from all experiments.
Analysis of 1D Spectra: The Starting Point
-
¹H NMR: The ¹H spectrum will show two distinct regions.
-
Ethyl Group: Expect a quartet around δ 1.2-1.4 ppm (–CH₂–) and a triplet around δ 0.8-1.0 ppm (–CH₃). The integration of these signals should correspond to a 2:3 ratio.
-
Adamantane Cage: This region (typically δ 1.4-2.0 ppm) will be highly complex, containing a "forest" of overlapping multiplets from the 15 protons on the cage.[12]
-
-
¹³C NMR: The proton-decoupled ¹³C spectrum is far more informative initially. Due to the C-2 substitution, all 10 carbons of the adamantane cage are chemically non-equivalent, in addition to the two carbons of the ethyl group. Therefore, a total of 12 distinct signals are expected. The chemical shifts of adamantane carbons are generally found between 28 and 40 ppm, though substitution can extend this range.[13][14]
Weaving the Structure with 2D NMR
Two-dimensional NMR is essential for assembling the molecular puzzle.[15] The strategy is to first confirm the ethyl group spin system, then anchor it to the adamantane cage, and finally, trace the connectivities throughout the cage.
-
COSY (¹H-¹H Correlation):
-
Causality: The COSY experiment identifies protons that are coupled to each other.[16] A cross-peak appears between two signals if the corresponding protons are on adjacent carbons (³JHH coupling).
-
Interpretation: A strong cross-peak will be observed between the ethyl –CH₂– quartet and the –CH₃ triplet, confirming this fragment. The adamantane region will show a complex web of correlations, which, while initially confusing, provides the complete proton-proton connectivity map of the cage.
-
-
HSQC (¹H-¹³C One-Bond Correlation):
-
Causality: The HSQC experiment unambiguously links each proton to the carbon it is directly attached to.[10][17]
-
Interpretation: This is a crucial step for assignment. Each cross-peak in the HSQC spectrum represents a C-H bond. It allows the direct "labeling" of each carbon signal with the chemical shift of its attached proton(s). For example, the carbon signal corresponding to the ethyl –CH₂– group will show a correlation to the proton quartet.
-
-
HMBC (¹H-¹³C Multi-Bond Correlation):
-
Causality: The HMBC experiment is the key to connecting molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[11]
-
Interpretation for 2-Ethyladamantane:
-
Anchoring the Ethyl Group: Look for correlations from the ethyl protons to the adamantane carbons. The –CH₂– protons of the ethyl group should show a cross-peak to the C-2 of the adamantane cage (a ²JCH correlation) and to the adjacent bridgehead carbons (³JCH correlations). This definitively proves the location of the substituent.
-
Confirming the Cage Structure: HMBC correlations between different protons and carbons within the adamantane cage will help to distinguish between the many CH and CH₂ groups and confirm the rigid framework. For instance, a bridgehead proton will show correlations to multiple carbons two and three bonds away.
-
-
Caption: Key NMR correlations for confirming the structure of 2-Ethyladamantane.
Summary of Assignments
By combining all the data, a full assignment of the ¹H and ¹³C spectra can be achieved. The table below presents expected chemical shift ranges based on adamantane chemistry.[12][13][18]
Table 2: Predicted Chemical Shift Assignments for 2-Ethyladamantane in CDCl₃
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (from this position) |
| Ethyl -CH₃ | CH₃ | ~0.9 (triplet) | ~12 | COSY to Ethyl -CH₂, HMBC to Ethyl -CH₂ |
| Ethyl -CH₂ | CH₂ | ~1.3 (quartet) | ~30 | COSY to Ethyl -CH₃, HMBC to C-2, C-1, C-3, and Ethyl -CH₃ |
| C-2 | CH | ~1.9-2.1 | ~45 | COSY to neighboring cage protons, HMBC from Ethyl -CH₂ |
| C-1, C-3 (bridgehead) | CH | ~1.8-2.0 | ~38 | COSY to neighboring cage protons, HMBC from Ethyl -CH₂ |
| Other Cage CH | CH | ~1.7-1.9 | ~28-38 | Complex COSY and HMBC correlations within the cage |
| Other Cage CH₂ | CH₂ | ~1.5-1.8 | ~28-38 | Complex COSY and HMBC correlations within the cage |
Conclusion
The structural elucidation of substituted adamantanes, such as 2-Ethyladamantane, appears daunting when considering only 1D NMR spectra. However, a systematic and logical application of a standard suite of 2D NMR experiments (COSY, HSQC, and HMBC) provides a clear and definitive path to unambiguous assignment. The key is to leverage the unique information provided by each experiment in a stepwise manner: identifying spin systems with COSY, linking protons to their carbons with HSQC, and finally, connecting the entire molecular framework with HMBC. This self-validating methodology ensures high confidence in the final structural assignment, a critical requirement in drug development and materials science research.
References
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Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. Available from: [Link]
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Hoffman, R. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. Available from: [Link]
-
Fort, R. C., & Schleyer, P. V. R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277-300. Available from: [Link]
-
Schleyer, P. V. R., Fort, R. C., Watts, W. E., Comisarow, M. B., & Olah, G. A. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. Journal of the American Chemical Society, 86(19), 4195-4197. Available from: [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available from: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. Available from: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]
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Kwan, E. E. (n.d.). Summary of 2D NMR Experiments. Harvard University. Available from: [Link]
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Neukirch, H., et al. (2016). Supporting Information Synthesis of Noradamantane Derivatives by Ring-Contraction of the Adamantane Framework. University of Giessen. Available from: [Link]
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Argyropoulos, D., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 98(8), 2736-2742. Available from: [Link]
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Singh, A., & Kumar, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Modern Chemistry & Applications, 3(3). Available from: [Link]
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PubChem. 2-Ethyladamantane. National Center for Biotechnology Information. Available from: [Link]
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National Institutes of Health. Structure elucidation of uniformly 13C labeled small molecule natural products. PMC. Available from: [Link]
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Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Available from: [Link]
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University of York. NMR Sample Preparation. University of York. Available from: [Link]
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Bruker. Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). Bruker. Available from: [Link]
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ResearchGate. Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. ResearchGate. Available from: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. NMR Facility, IISER Bhopal. Available from: [Link]
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University College London. Sample Preparation. University College London. Available from: [Link]
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ResearchGate. Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of... ResearchGate. Available from: [Link]
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ResearchGate. The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. ResearchGate. Available from: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Ethyladamantane
Abstract
This application note provides a comprehensive guide to the purification of 2-Ethyladamantane using High-Performance Liquid Chromatography (HPLC). 2-Ethyladamantane, a non-polar, saturated hydrocarbon, presents unique challenges for purification due to its lack of a UV chromophore. This guide details a robust reversed-phase HPLC (RP-HPLC) method, discusses the rationale behind key experimental parameters, and provides a step-by-step protocol for achieving high purity. The method employs a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with Evaporative Light Scattering Detection (ELSD) for universal detection. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a reliable method for the purification of adamantane derivatives and other non-chromophoric compounds.
Introduction
Adamantane and its derivatives are rigid, cage-like hydrocarbon structures that have garnered significant interest in medicinal chemistry and materials science.[1] The lipophilic and bulky nature of the adamantane cage can enhance the pharmacokinetic properties of drug candidates.[1] 2-Ethyladamantane, a chiral derivative, serves as a valuable building block in the synthesis of various bioactive molecules. However, its purification from reaction mixtures containing structurally similar impurities can be challenging.
The primary hurdles in the HPLC purification of 2-Ethyladamantane are its high hydrophobicity and, most notably, its lack of a chromophore, rendering it invisible to standard UV-Vis detectors.[2][3] This necessitates the use of universal detection methods. This application note addresses these challenges by presenting a validated protocol that leverages the selectivity of reversed-phase chromatography and the universality of Evaporative Light Scattering Detection (ELSD).
Physicochemical Properties of 2-Ethyladamantane
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C12H20 | [4] |
| Molar Mass | 164.29 g/mol | [4][5] |
| Boiling Point | 221.1°C at 760 mmHg | [4] |
| Flash Point | 73.1°C | [4] |
| Density | 0.928 g/cm³ | [4] |
| Solubility | Soluble in hydrocarbons, poorly soluble in water. | [6] |
| UV Chromophore | None | [2][3] |
| Chirality | Yes | [7][8] |
Chromatographic Method Development
Choice of HPLC Mode: Reversed-Phase vs. Normal-Phase
For the separation of alkyl-substituted adamantane derivatives, which are primarily non-polar, reversed-phase HPLC is generally the preferred method.[9][10]
-
Reversed-Phase HPLC (RP-HPLC): This mode utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[11][12] Non-polar analytes, like 2-Ethyladamantane, interact more strongly with the stationary phase, leading to longer retention times and allowing for effective separation from more polar impurities.[12] The retention of alkyl-substituted adamantanes in RP-HPLC is primarily determined by their hydrophobic properties.[9]
-
Normal-Phase HPLC (NP-HPLC): This mode employs a polar stationary phase (e.g., silica) and a non-polar mobile phase.[11][13][14] While effective for separating some hydrocarbon isomers,[15] it can be more challenging to control retention and achieve reproducible results for highly non-polar compounds due to the sensitivity to trace amounts of water in the mobile phase.
Given its robustness and high selectivity for hydrophobic compounds, RP-HPLC was selected for this application.
Stationary Phase Selection
A C18 (octadecylsilane) column is the most popular and versatile reversed-phase packing, offering a high degree of hydrophobicity suitable for the retention of 2-Ethyladamantane. The long alkyl chains of the C18 phase provide ample surface area for hydrophobic interactions with the adamantane cage and the ethyl substituent.
Mobile Phase Optimization
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible, less polar organic solvent, such as acetonitrile or methanol.
-
Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths (though not critical for ELSD, it is good practice).
-
An isocratic elution (constant mobile phase composition) is sufficient for this application, providing stable baselines and reproducible retention times. A gradient elution, while useful for complex mixtures with a wide range of polarities, is not necessary here and can complicate detection with some universal detectors.
The ratio of acetonitrile to water is a critical parameter. A higher percentage of acetonitrile will decrease the polarity of the mobile phase, leading to shorter retention times for 2-Ethyladamantane. The optimal ratio is determined experimentally to achieve adequate retention for separation from impurities without excessively long run times.
Detection Method: Overcoming the Lack of a Chromophore
Since 2-Ethyladamantane lacks a UV-absorbing functional group, a universal detector is essential.[2][3]
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a mass-sensitive detector that is independent of the analyte's optical properties.[16][17] The column eluent is nebulized into a fine mist, the mobile phase is evaporated in a heated drift tube, and the remaining non-volatile analyte particles scatter a light beam.[16][18] This makes ELSD an excellent choice for non-volatile, non-chromophoric compounds like 2-Ethyladamantane.[16][19]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that measures the charge of aerosol particles.[20][21] The eluent is nebulized and dried, and the resulting particles are charged and detected by an electrometer.[21][22] CAD can offer high sensitivity and a wide dynamic range for non-volatile and semi-volatile analytes.[23]
-
Refractive Index Detector (RID): An RID measures the difference in the refractive index between the mobile phase and the eluting analyte.[24][25] While it is a universal detector, it is generally less sensitive than ELSD or CAD, highly sensitive to temperature and pressure fluctuations, and not compatible with gradient elution.[26][27][28]
-
Mass Spectrometry (MS): LC-MS is a powerful technique that can provide both quantification and structural information.[1][29] While highly sensitive and specific, it is also a more complex and expensive detection method.
For this protocol, ELSD is selected for its robustness, ease of use, and compatibility with the chosen mobile phase.
Experimental Protocol
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system with a binary pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Sample: Crude 2-Ethyladamantane dissolved in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of 2-Ethyladamantane.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and ultrapure water in the desired ratio (e.g., 85:15 v/v).
-
Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump and detector.
-
-
Sample Preparation:
-
Accurately weigh the crude 2-Ethyladamantane sample.
-
Dissolve the sample in a minimal amount of acetonitrile to create a concentrated solution. Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column oven.
-
Set the column temperature (e.g., 30°C) to ensure reproducible retention times.[30]
-
Set the ELSD parameters: drift tube temperature (e.g., 40-50°C) and nebulizer gas flow. These parameters should be optimized to ensure efficient solvent evaporation without losing the semi-volatile analyte.
-
Purge the pump with the mobile phase.
-
Equilibrate the column with the mobile phase at the desired flow rate (e.g., 4.0 mL/min for a 10 mm ID column) until a stable baseline is achieved on the ELSD.
-
-
Injection and Purification:
-
Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the preparative column.[30]
-
Run the chromatogram under isocratic conditions.
-
Monitor the detector signal and collect the fraction(s) corresponding to the 2-Ethyladamantane peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator or other suitable method to obtain the purified 2-Ethyladamantane.
-
Data and Expected Results
The retention time of 2-Ethyladamantane will be dependent on the exact chromatographic conditions. Under the proposed conditions, it is expected to be well-retained and separated from more polar and less polar impurities.
| Parameter | Recommended Value | Rationale |
| Column | C18, 250 mm x 10 mm, 5 µm | Provides high hydrophobic retention for non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) | Optimal polarity for retention and elution of 2-Ethyladamantane. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID semi-preparative column. |
| Column Temp. | 30°C | Ensures reproducible retention times.[30] |
| Injection Vol. | 100-500 µL | Dependent on sample concentration and column loading capacity. |
| Detector | ELSD | Universal detection for non-chromophoric analytes. |
| ELSD Temp. | 45°C | Balances solvent evaporation with analyte detection. |
| Nebulizer Gas | Nitrogen, ~1.5 L/min | Standard for ELSD nebulization. |
A successful purification will yield 2-Ethyladamantane with a purity of >98%, as determined by analytical HPLC-ELSD/CAD or GC-MS.
Troubleshooting
-
Poor Resolution: Adjust the mobile phase composition. Increasing the water content will increase retention and may improve separation.
-
No Peak Detected: Ensure the ELSD parameters are appropriate. The drift tube temperature may be too high, causing the analyte to evaporate. Check for leaks in the system.
-
Broad Peaks: The column may be overloaded; reduce the injection volume or sample concentration. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Conclusion
The protocol described in this application note provides a reliable and robust method for the purification of 2-Ethyladamantane using reversed-phase HPLC with ELSD detection. The key to success lies in the appropriate choice of a non-polar stationary phase and a universal detector to overcome the challenges posed by the analyte's physicochemical properties. This method can be adapted for the purification of other non-polar, non-chromophoric adamantane derivatives and similar compounds, making it a valuable tool for researchers in synthetic and medicinal chemistry.
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PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
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ChemBK. (2024, April 10). 2-Ethyladamantane. Retrieved from [Link]
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National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
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-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on selectivity of hydrocarbon group-type separation of petroleum vacuum distillates and base oils by HPLC. Retrieved from [Link]
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Chromatography Forum. (2014, January 27). HPLC of petroleum hydrocarbons. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Adamantane. Retrieved from [Link]
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Biotage. (2023, January 23). So, how does an ELSD work?. Retrieved from [Link]
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YouTube. (2022, January 21). How to Find R & S Configuration of Adamantane ? | Chirality | Organic Chemistry. Retrieved from [Link]
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-
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ChemSynthesis. (2025, May 20). 1-ethyladamantane. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separation Principles. Retrieved from [Link]
-
Reddit. (n.d.). CAD vs MS for HPLC on compounds without chromophores?. Retrieved from [Link]
-
Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from [Link]
-
Cheméo. (n.d.). Adamantane (CAS 281-23-2) - Chemical & Physical Properties. Retrieved from [Link]
-
Chromatography Forum. (2010, July 13). The detection of surfactants without any chromophoric group. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyladamantane. Retrieved from [Link]
-
Shimadzu. (n.d.). ELSD-LT III. Retrieved from [Link]
-
Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]
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Application Note: Leveraging 2-Ethyladamantane for the Synthesis of Advanced Adamantane-Based Polymers
Introduction: The Untapped Potential of 2-Substituted Adamantanes in Polymer Science
Adamantane, with its rigid, diamondoid cage structure, is a cornerstone in the development of high-performance polymers. The incorporation of the adamantyl moiety into polymer backbones or as a pendant group can significantly enhance thermal stability, mechanical strength, optical clarity, and etch resistance.[1][2] These properties make adamantane-based polymers highly sought after for applications in advanced coatings, optical films, and photoresists for microelectronics.[2][3][4]
While much of the existing research has focused on polymers derived from 1-substituted adamantanes, the potential of 2-substituted adamantanes, such as 2-ethyladamantane, remains a largely unexplored frontier. The substitution at the secondary bridge position of the adamantane cage offers a unique stereochemical and conformational profile compared to the tertiary bridgehead position. The ethyl group, in particular, introduces a degree of flexibility and alters the steric bulk in a way that can be expected to fine-tune the properties of the resulting polymers.
This application note serves as a technical guide for researchers interested in exploring the synthesis of novel adamantane-based polymers from 2-ethyladamantane. We will provide a proposed synthetic pathway for a key monomer, 2-ethyladamantyl methacrylate, and a detailed protocol for its polymerization. Furthermore, we will discuss the anticipated properties of the resulting polymers based on established structure-property relationships in the field of adamantane polymer chemistry.
Proposed Synthetic Pathway: From 2-Ethyladamantane to a Polymerizable Monomer
A critical step in the synthesis of an adamantane-based polymer is the functionalization of the adamantane core to introduce a polymerizable group. For creating a polymethacrylate, a common and versatile class of adamantane polymers, we propose the synthesis of 2-ethyladamantyl methacrylate (2-EAdMA). The synthesis can be envisioned to proceed through the hydroxylation of 2-ethyladamantane followed by esterification with methacryloyl chloride.
Diagram of Proposed Monomer Synthesis
Caption: Proposed synthesis of 2-ethyladamantyl methacrylate.
Experimental Protocol: Free-Radical Polymerization of 2-Ethyladamantyl Methacrylate (2-EAdMA)
This protocol describes the synthesis of poly(2-ethyladamantyl methacrylate) via free-radical polymerization. The choice of a free-radical route is based on its robustness and wide applicability to methacrylate monomers. Azobisisobutyronitrile (AIBN) is selected as the initiator due to its predictable decomposition kinetics and minimal side reactions. Toluene is chosen as the solvent to ensure the solubility of both the monomer and the resulting polymer.
Materials and Equipment
-
2-Ethyladamantyl methacrylate (2-EAdMA) (hypothetical monomer)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and hot plate with oil bath
-
Standard glassware for filtration and precipitation
Step-by-Step Polymerization Procedure
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 2-EAdMA (e.g., 5.0 g, assuming a certain molar mass) and AIBN (e.g., 0.05 g, adjust for desired molecular weight) in anhydrous toluene (e.g., 20 mL). The monomer-to-initiator ratio is a critical parameter for controlling the polymer's molecular weight.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed with stirring for 24 hours.
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. The solution will likely be more viscous, indicating polymer formation. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring.
-
Purification: Collect the precipitated white polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.
-
Characterization: The resulting polymer, poly(2-ethyladamantyl methacrylate), should be characterized by standard techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.
Workflow for Polymer Synthesis and Characterization
Caption: Workflow for polymerization and characterization.
Anticipated Properties of Poly(2-Ethyladamantyl Methacrylate)
The unique structure of the 2-ethyladamantyl pendant group is expected to impart a distinct set of properties to the polymer compared to its 1-adamantyl counterpart.
-
Thermal Stability: Like other adamantane-containing polymers, poly(2-EAdMA) is expected to exhibit high thermal stability, with a high glass transition temperature (Tg) and decomposition temperature.[1][5] The bulky, rigid adamantane cage restricts segmental motion of the polymer backbone. The ethyl group at the 2-position may slightly lower the Tg compared to a 1-adamantyl substituted polymer due to increased conformational freedom, but it should still be significantly higher than that of non-adamantane polymethacrylates.
-
Solubility: The ethyl group is likely to enhance the solubility of the polymer in organic solvents compared to polymers with unsubstituted adamantyl groups. This is a significant advantage for processing and film formation.
-
Optical Properties: Adamantane-based polymers are known for their excellent optical transparency.[4][5] Poly(2-EAdMA) is expected to form highly transparent films, making it a candidate for optical applications.
-
Etch Resistance: In the context of photoresists, the high carbon-to-hydrogen ratio of the adamantane cage provides excellent resistance to plasma etching.[6][7] This property is crucial for the fabrication of microelectronic devices.[3] The 2-ethyladamantyl group should retain this desirable characteristic.
Comparative Data of Adamantane-Based Polymers
| Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Key Properties |
| Poly(1-adamantyl methacrylate) | High (around 150-200 °C) | High | High thermal stability, etch resistance |
| Adamantane-based Polyimides | 285–440 °C | High | Excellent thermal and mechanical properties, optical transparency[5] |
| Predicted Poly(2-ethyladamantyl methacrylate) | Moderately High | High | Enhanced solubility, high thermal stability, optical clarity |
Troubleshooting and Experimental Considerations
-
Monomer Purity: The purity of the 2-EAdMA monomer is crucial. Impurities can affect the polymerization kinetics and the final properties of the polymer.
-
Initiator Concentration: The concentration of AIBN will influence the molecular weight of the polymer. Lower initiator concentrations will generally lead to higher molecular weights.
-
Polymerization Time and Temperature: These parameters can be adjusted to control the conversion and molecular weight. Higher temperatures will increase the rate of polymerization but may lead to lower molecular weights.
-
Choice of Non-Solvent: The choice of the precipitating solvent is important for efficient purification. Methanol is a common choice for polymethacrylates.
Conclusion
The synthesis of polymers from 2-ethyladamantane represents a promising avenue for the development of new materials with tailored properties. The proposed synthesis of poly(2-ethyladamantyl methacrylate) provides a clear and actionable protocol for researchers to begin exploring this area. The unique structural features of the 2-ethyladamantyl group are anticipated to yield polymers with a valuable combination of high thermal stability, enhanced solubility, and excellent optical properties. These materials could find applications in a wide range of fields, from advanced electronics to specialty coatings and biomedical devices. Further research into the polymerization of 2-ethyladamantane-based monomers and a thorough characterization of the resulting polymers are warranted to fully unlock their potential.
References
-
Furukawa, K., Seki, S., Kozawa, T., & Tagawa, S. (n.d.). Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures. ResearchGate. Retrieved from [Link]
-
Gao, H., et al. (n.d.). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry. Retrieved from [Link]
-
Millennial Specialty Chemicals. (n.d.). Adamantane in Materials Science: From Polymers to Lubricants. Retrieved from [Link]
-
Patel, D., et al. (n.d.). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. ResearchGate. Retrieved from [Link]
- Patents, Google. (n.d.). Adamantane based molecular glass photoresists for sub-200 nm lithography.
- Patents, Google. (n.d.). Optical electronic member using adamantane derivative, epoxy resin and resin composition containing the same.
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- 7. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Ethyladamantane
Welcome to the technical support center for the synthesis of 2-Ethyladamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable adamantane derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-Ethyladamantane?
A1: The most frequently employed methods for the synthesis of 2-Ethyladamantane typically start from the readily available 2-adamantanone. The two primary and most reliable routes are:
-
Grignard Reaction followed by Reduction: This involves the reaction of 2-adamantanone with ethylmagnesium bromide to form 2-ethyl-2-adamantanol, which is then reduced to 2-ethyladamantane.
-
Wittig Reaction followed by Hydrogenation: This route utilizes a Wittig reaction between 2-adamantanone and an ethyl-ylide to form 2-ethylideneadamantane, which is subsequently hydrogenated to yield the desired product.
Acid-catalyzed methods, such as the direct Friedel-Crafts alkylation of adamantane with ethylene or the Koch-Haaf reaction, are generally not recommended for the selective synthesis of 2-ethyladamantane due to a strong propensity for rearrangement to the thermodynamically more stable 1-ethyladamantane.
Q2: I am seeing a significant amount of 1-ethyladamantane in my final product. What is the likely cause?
A2: The presence of 1-ethyladamantane as a major byproduct is a classic indication of carbocation rearrangement. This is particularly prevalent in acid-catalyzed reactions. The secondary carbocation at the 2-position of the adamantane cage is less stable than the tertiary carbocation at the 1-position. Under acidic conditions, a hydride shift can occur, leading to the formation of the more stable 1-adamantyl cation, which then gets alkylated.
To avoid this, it is crucial to employ synthetic routes that do not involve strongly acidic conditions or the formation of a carbocation at the adamantane-2-position that can readily rearrange. The Grignard and Wittig reaction pathways are specifically chosen to circumvent this issue.
Q3: My yield of 2-ethyladamantane is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors depending on the chosen synthetic route. Here are some common culprits:
-
For the Grignard Route:
-
Incomplete reaction: The steric hindrance around the carbonyl group of 2-adamantanone can make the Grignard reaction sluggish.
-
Side reactions: Enolization of the ketone by the Grignard reagent acting as a base, or reduction of the ketone can compete with the desired addition.[1]
-
Moisture: Grignard reagents are extremely sensitive to moisture, which will quench the reagent and reduce the effective concentration.[2]
-
-
For the Wittig Route:
-
Steric hindrance: Similar to the Grignard reaction, the bulky nature of 2-adamantanone can hinder the approach of the Wittig reagent, leading to a slow and incomplete reaction.[3]
-
Ylide decomposition: The phosphorus ylide can be unstable, especially if not handled under anhydrous and inert conditions.
-
Inefficient hydrogenation: Incomplete conversion of the alkene intermediate or catalyst poisoning can result in a mixture of starting material and product.
-
Troubleshooting Guide: Synthesis via Grignard Reaction
This section addresses specific issues you might encounter when synthesizing 2-ethyladamantane via the Grignard reaction with 2-adamantanone.
Problem 1: Low yield of 2-ethyl-2-adamantanol in the Grignard reaction.
Q: I performed the Grignard reaction of 2-adamantanone with ethylmagnesium bromide, but my yield of the tertiary alcohol is much lower than expected. What went wrong?
A: This is a common issue, often attributable to the sterically hindered nature of the carbonyl group in 2-adamantanone and the basicity of the Grignard reagent. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Enolization of 2-adamantanone.
-
Explanation: The ethylmagnesium bromide can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is a competing side reaction to the desired nucleophilic addition.[1] Sterically hindered ketones are particularly prone to enolization.
-
Troubleshooting:
-
Lower the reaction temperature: Perform the addition of the Grignard reagent at 0 °C or even lower to favor the nucleophilic addition pathway.
-
Use a less basic organometallic reagent: While Grignard reagents are standard, in challenging cases, organolithium reagents (like ethyllithium) can sometimes give better yields of the addition product, although they are more reactive and require careful handling.[4]
-
Slow addition: Add the Grignard reagent slowly to the solution of 2-adamantanone to maintain a low concentration of the Grignard reagent at any given time, which can help to suppress the enolization.
-
-
-
Cause 2: Reduction of 2-adamantanone.
-
Explanation: If the Grignard reagent has a β-hydrogen, it can reduce the carbonyl group via a six-membered ring transition state, a reaction known as a Meerwein-Ponndorf-Verley-type reduction. This results in the formation of 2-adamantanol.[1]
-
Troubleshooting: While ethylmagnesium bromide can cause this, it is generally less of a problem than with bulkier Grignard reagents. Ensuring the use of a high-quality Grignard reagent and optimized reaction conditions (low temperature) can minimize this side reaction.
-
-
Cause 3: Impure or low-titer Grignard reagent.
-
Explanation: Grignard reagents are sensitive to air and moisture.[2] Exposure to either will lead to the decomposition of the reagent and a lower effective concentration.
-
Troubleshooting:
-
Ensure strictly anhydrous conditions: All glassware should be oven-dried or flame-dried under vacuum. Use anhydrous solvents.
-
Use freshly prepared or recently titrated Grignard reagent: The concentration of commercial Grignard reagents can decrease over time. Titrating the reagent before use is highly recommended.
-
-
Problem 2: Formation of unexpected byproducts.
Q: Besides unreacted starting material and the desired alcohol, I'm observing other spots on my TLC or peaks in my GC-MS. What could they be?
A: Unexpected byproducts can arise from impurities or side reactions.
-
Byproduct: Biphenyl (if using phenylmagnesium bromide for other syntheses, or from impurities in commercial ethylmagnesium bromide).
-
Explanation: During the formation of a Grignard reagent, radical coupling of the organic halides can occur, leading to the formation of a dimer.
-
Troubleshooting: Use a high-purity source of ethyl bromide for the preparation of your Grignard reagent.
-
-
Byproduct: Ethane.
-
Explanation: This is a gaseous byproduct formed when the Grignard reagent reacts with any protic source, such as water.[1] While not typically an issue for product isolation, its formation indicates a loss of active reagent.
-
Troubleshooting: Re-emphasizes the need for strictly anhydrous conditions.
-
Reaction Scheme and Side Reactions
Caption: Grignard reaction of 2-adamantanone and its major side reactions.
Troubleshooting Guide: Synthesis via Wittig Reaction and Hydrogenation
This pathway offers an alternative to the Grignard reaction, which can be advantageous in certain situations. However, it comes with its own set of potential challenges.
Problem 1: Low yield of 2-ethylideneadamantane in the Wittig reaction.
Q: The Wittig reaction between 2-adamantanone and ethyltriphenylphosphonium bromide is not proceeding efficiently. What can I do to improve the yield?
A: The steric hindrance of 2-adamantanone is a significant factor here as well.
-
Cause 1: Incomplete ylide formation.
-
Explanation: The deprotonation of the phosphonium salt to form the ylide requires a strong base. Incomplete deprotonation will result in a lower concentration of the active Wittig reagent.[1]
-
Troubleshooting:
-
Choice of base: Use a sufficiently strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is a common choice. Potassium tert-butoxide can also be effective.[5]
-
Anhydrous conditions: The bases used are highly reactive towards water. Ensure all reagents and solvents are anhydrous.
-
-
-
Cause 2: Steric hindrance.
-
Explanation: The bulky adamantane cage can sterically hinder the [2+2] cycloaddition between the ylide and the ketone.[3] This can lead to a slow reaction and low conversion.
-
Troubleshooting:
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or gently heating (if the ylide is stable enough) can help to overcome the activation barrier.
-
Use of a more reactive ylide: Unstabilized ylides (like the one derived from ethyltriphenylphosphonium bromide) are generally more reactive than stabilized ylides and are the correct choice for hindered ketones.
-
-
-
Cause 3: Side reactions of the ylide.
-
Explanation: Phosphorus ylides can undergo side reactions, such as hydrolysis or oxidation, if not handled under an inert atmosphere.[6]
-
Troubleshooting: Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Problem 2: Incomplete hydrogenation of 2-ethylideneadamantane.
Q: I have successfully synthesized 2-ethylideneadamantane, but the subsequent hydrogenation to 2-ethyladamantane is not going to completion.
A: Catalytic hydrogenation can be sensitive to several factors.
-
Cause 1: Catalyst deactivation.
-
Explanation: The palladium catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are notorious catalyst poisons.
-
Troubleshooting:
-
Purify the 2-ethylideneadamantane: Ensure the alkene is free from any impurities, particularly those from the Wittig reaction (e.g., triphenylphosphine oxide).
-
Use high-purity solvent and hydrogen.
-
Increase catalyst loading: In some cases, a higher catalyst loading can compensate for partial deactivation.
-
-
-
Cause 2: Insufficient hydrogen pressure or agitation.
-
Explanation: Hydrogenation is a heterogeneous reaction, and efficient mass transfer of hydrogen to the catalyst surface is crucial.
-
Troubleshooting:
-
Reaction Scheme and Potential Issues
Caption: Wittig-hydrogenation route for 2-ethyladamantane synthesis and potential pitfalls.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyladamantane via Grignard Reaction and Reduction
This two-step protocol is a reliable method for the preparation of 2-ethyladamantane.
Step 1: Synthesis of 2-Ethyl-2-adamantanol [4]
-
Materials:
-
2-Adamantanone
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-adamantanone (1.0 eq).
-
Dissolve the 2-adamantanone in anhydrous THF (or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution (1.2 - 1.5 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-ethyl-2-adamantanol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Step 2: Reduction of 2-Ethyl-2-adamantanol to 2-Ethyladamantane
-
Materials:
-
2-Ethyl-2-adamantanol
-
Red phosphorus
-
Iodine
-
Acetic acid
-
-
Procedure:
-
In a round-bottom flask, place 2-ethyl-2-adamantanol (1.0 eq), red phosphorus (2.0 eq), and acetic acid.
-
Slowly add iodine (1.0 eq) in portions.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by GC-MS.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and sodium thiosulfate solution to quench the excess iodine.
-
Extract the product with a non-polar solvent like hexane or pentane (3x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
The crude 2-ethyladamantane can be purified by column chromatography on silica gel or by distillation.
-
Data Presentation
| Synthesis Route | Key Intermediate | Common Side Products | Typical Yields | Key Considerations |
| Grignard Reaction | 2-Ethyl-2-adamantanol | 2-Adamantanol, Unreacted 2-adamantanone | 70-90% (for the addition step) | Requires strictly anhydrous conditions; steric hindrance can be an issue. |
| Wittig Reaction | 2-Ethylideneadamantane | Triphenylphosphine oxide | 60-80% (for the Wittig step) | Steric hindrance can slow the reaction; requires a strong base. |
| Acid-Catalyzed | Adamantyl Cation | 1-Ethyladamantane | Variable, often low selectivity | Prone to carbocation rearrangements, leading to the thermodynamically more stable 1-isomer. |
Purification and Characterization
Q: How can I purify 2-ethyladamantane from its isomers and other byproducts?
A: The separation of 2-ethyladamantane from 1-ethyladamantane can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel using a non-polar eluent (e.g., hexane or pentane) can be effective. The isomers may have slightly different retention times.
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples, preparative GC is an excellent, albeit more specialized, technique for separating isomers.
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for identifying the components of your reaction mixture. 1-Ethyladamantane and 2-ethyladamantane will have distinct retention times and fragmentation patterns.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are definitive methods for structural elucidation and can be used to distinguish between the 1- and 2-isomers due to the different symmetry of the molecules.[7][11]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 522637, 1-Ethyladamantane. [Link]
-
Ashenhurst, J. Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wynberg, H.; Meijer, E. W. The synthesis of 1- and 2-alkyladamantanes. ResearchGate. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139758, 2-Ethyladamantane. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
van der Ploeg, R. et al. Concentrations of ethyladamantane isomers 1-ethyladamantane (1-EA),... ResearchGate. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Fukuyama, T., Mukai, Y., & Ryu, I. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1038–1042. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
DDUDundee. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]
-
Bond, G. C. Selective Hydrogenation of Ethyne in Ethene‐Rich Streams on Palladium Catalysts, Part 2: Steady‐State Kinetics and Effects of Palladium Particle Size, Carbon Monoxide, and Promoters. ResearchGate. [Link]
-
Khan Academy. Hydrogenation. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
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- 11. 1-ETHYLADAMANTANE(770-69-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 2-Ethyladamantane
Welcome to the technical support center for chemists and researchers navigating the challenges of reactions with 2-ethyladamantane. The unique, rigid, and bulky three-dimensional structure of the adamantane cage, further encumbered by the ethyl group at the 2-position, presents significant steric challenges that can impede or prevent desired chemical transformations. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: The Steric Profile of 2-Ethyladamantane
The adamantane core is a perfectly symmetrical, strain-free diamondoid structure. While the bridgehead positions (1, 3, 5, and 7) are tertiary carbons, the methylene bridges contain secondary carbons (2, 8, 9, and 10). The ethyl substituent at the 2-position introduces a significant steric shield, hindering the approach of reagents to the secondary carbon of the adamantane core and the adjacent carbons. This steric bulk dramatically slows down reactions that rely on backside attack, such as SN2 reactions, and can also influence the regioselectivity of other transformations.[1][2][3]
This guide will address common issues encountered during the functionalization of 2-ethyladamantane, providing a logical, step-by-step approach to troubleshooting and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nucleophilic Substitution Reactions
Question: I am attempting an SN2 reaction on a 2-ethyladamantyl derivative (e.g., 2-ethyl-2-bromoadamantane), but I am observing very low to no product formation. What is happening and how can I resolve this?
Answer:
This is a classic case of severe steric hindrance. The bulky adamantane cage and the ethyl group effectively block the backside attack required for an SN2 mechanism.[1][2][4] The incoming nucleophile simply cannot access the electrophilic carbon.
Troubleshooting Strategies:
-
Switch to an SN1 Pathway: If your substrate can form a stable carbocation, an SN1 reaction may be more favorable. Tertiary adamantyl halides readily undergo SN1 reactions due to the stability of the bridgehead carbocation. While 2-ethyladamantane involves a secondary carbon, the rigid structure can still offer some carbocation stability. To promote an SN1 pathway:
-
Use a Polar Protic Solvent: Solvents like water, alcohols, or carboxylic acids will stabilize the carbocation intermediate and the leaving group.[5]
-
Employ a Weak Nucleophile: Good nucleophiles are often strong bases, which can favor elimination. A weaker nucleophile will favor substitution.
-
Consider a Lewis Acid Catalyst: A Lewis acid can assist in the departure of the leaving group, facilitating carbocation formation.
-
-
Alternative Radical-Based Approaches: For substrates that are not amenable to SN1 reactions, consider pathways that do not involve a direct nucleophilic attack on the carbon center. Transition-metal catalysis can facilitate nucleophilic substitution through radical intermediates, bypassing the steric constraints of traditional SN2 reactions.[6][7]
Grignard Reagent Reactions
Question: I am trying to form a Grignard reagent from 2-ethyl-2-bromoadamantane, but the reaction is sluggish and gives low yields. What can I do?
Answer:
The formation of Grignard reagents from sterically hindered alkyl halides can be challenging. The magnesium insertion into the carbon-halogen bond is sensitive to steric bulk.
Troubleshooting Strategies:
-
Activation of Magnesium: Ensure your magnesium turnings are highly activated. This can be achieved by stirring them with a small amount of iodine or 1,2-dibromoethane in dry ether or THF before adding your substrate.
-
Use of Rieke® Magnesium: Rieke® magnesium is a highly reactive form of magnesium that can facilitate Grignard formation with sterically hindered halides.
-
Higher Boiling Point Solvents: While diethyl ether is common, using a higher boiling point solvent like tetrahydrofuran (THF) or even dimethoxyethane (DME) can allow for higher reaction temperatures, which may help overcome the activation energy barrier.
-
Entrainment Reagents: The use of an entrainment reagent, such as 1,2-dibromoethane, can help to continuously clean the magnesium surface and initiate the reaction.
Question: My Grignard reagent has formed, but its subsequent reaction with a sterically hindered ketone is not proceeding. How can I improve this?
Answer:
This is a case of steric hindrance on both the nucleophile (the 2-ethyladamantyl Grignard reagent) and the electrophile.
Troubleshooting Strategies:
-
Use of a Cerium(III) Chloride (Luche Reduction Conditions): Transmetalation of the Grignard reagent with CeCl₃ generates a less basic and more nucleophilic organocerium reagent. This can improve addition to sterically hindered ketones and reduce side reactions like enolization.
-
Higher Reaction Temperatures: As with Grignard formation, increasing the reaction temperature can provide the necessary energy to overcome the steric repulsion between the two bulky reactants.
-
Lewis Acid Additives: The addition of a Lewis acid, such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂), can coordinate to the carbonyl oxygen of the ketone, increasing its electrophilicity and promoting the addition of the bulky Grignard reagent.
C-H Functionalization
Question: I want to selectively functionalize a C-H bond on the 2-ethyladamantane core, but I am getting a mixture of products or no reaction at all. How can I achieve better selectivity?
Answer:
Direct C-H functionalization of adamantanes can be a powerful tool, but controlling regioselectivity, especially with a substituent already present, is key.[10][11][12] The reactivity of C-H bonds in adamantane generally follows the order: tertiary > secondary. However, the ethyl group at the 2-position will electronically and sterically influence the reactivity of the surrounding C-H bonds.
Troubleshooting Strategies:
-
Radical-Based C-H Functionalization: Many successful adamantane functionalizations proceed through radical intermediates.[10][13]
-
Photocatalysis with Hydrogen Atom Transfer (HAT): This approach can offer excellent selectivity. The choice of the HAT catalyst is crucial for controlling which C-H bond is abstracted. Some catalysts show a preference for the sterically accessible tertiary C-H bonds, while others can be tuned to target secondary positions.[12][14]
-
-
Transition-Metal-Catalyzed C-H Activation: While challenging, directed C-H activation can provide a route to functionalization if a suitable directing group is present or can be installed on the 2-ethyladamantane substrate.
Experimental Protocols
-
Apparatus: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is rigorously flame-dried or oven-dried.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a crystal of iodine and a small volume of anhydrous diethyl ether or THF. Stir until the color of the iodine disappears.
-
Initiation: Add a small portion of a solution of 2-ethyl-2-bromoadamantane (1 equivalent) in anhydrous ether/THF to the activated magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining solution of the alkyl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brownish solution is ready for use in the subsequent reaction.
-
Preparation of Cerium(III) Chloride: Anhydrous cerium(III) chloride (1.1 equivalents) is suspended in anhydrous THF in a separate flame-dried flask under an inert atmosphere. The suspension is stirred vigorously for 2-3 hours to ensure it is finely dispersed and activated.
-
Transmetalation: The freshly prepared 2-ethyladamantylmagnesium bromide solution (1 equivalent) is added dropwise to the stirred suspension of CeCl₃ at -78 °C (dry ice/acetone bath). The mixture is stirred at this temperature for 1 hour.
-
Addition of Ketone: A solution of the sterically hindered ketone (0.9 equivalents) in anhydrous THF is then added dropwise to the organocerium reagent at -78 °C.
-
Reaction and Quenching: The reaction is allowed to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Data & Visualization
Table 1: Solvent Selection for Nucleophilic Substitution Reactions
| Reaction Type | Favored Solvent Type | Example Solvents | Rationale |
| SN1 | Polar Protic | H₂O, CH₃OH, CH₃COOH | Stabilizes carbocation intermediate and leaving group.[5] |
| SN2 | Polar Aprotic | Acetone, DMF, DMSO | Solvates the cation but not the nucleophile, increasing its reactivity.[5] |
Diagrams
Caption: Steric hindrance preventing backside attack in an SN2 reaction.
Caption: A decision-making workflow for troubleshooting common reactions.
References
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central. (2022-03-15). Retrieved from [Link]
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Grignard Reagent Reaction Mechanism - YouTube. (2018-05-04). Retrieved from [Link]
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Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer | ACS Catalysis. (2019-05-13). Retrieved from [Link]
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Transition-Metal-Catalyzed Construction of Alkyl–Alkyl Bonds: Another Dimension in Cross-Coupling Chemistry - PMC - PubMed Central. Retrieved from [Link]
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Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011-07-18). Retrieved from [Link]
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Metal-catalyzed radical-type transformation of unactivated alkyl halides with C–C bond formation under photoinduced conditions - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence | Organic Letters - ACS Publications. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Efficacy of 2-Ethyladamantane Derivatives and Other Adamantanes
For researchers, scientists, and drug development professionals, the adamantane scaffold presents a versatile platform for designing novel therapeutics. Its rigid, lipophilic structure has been successfully incorporated into antiviral and neuroprotective agents. This guide provides an in-depth, objective comparison of the biological efficacy of 2-ethyladamantane derivatives against other well-established adamantane compounds, supported by experimental data and detailed methodologies.
Introduction: The Adamantane Core in Medicinal Chemistry
The tricyclic hydrocarbon adamantane has proven to be a valuable pharmacophore due to its unique structural properties.[1] Its cage-like structure imparts high lipophilicity, which can enhance the bioavailability and metabolic stability of drug candidates.[1] The first generation of adamantane-based drugs, amantadine and rimantadine, were developed as antiviral agents against influenza A.[2] Subsequently, memantine, another adamantane derivative, was approved for the treatment of Alzheimer's disease, highlighting the scaffold's potential in targeting the central nervous system.[3]
This guide focuses on a less-explored class of derivatives: those substituted at the 2-position of the adamantane cage, with a particular emphasis on 2-ethyladamantane derivatives. We will assess their biological efficacy in comparison to the established 1-substituted adamantanes.
Antiviral Efficacy: Beyond the M2 Ion Channel
The primary mechanism of antiviral action for amantadine and rimantadine is the blockade of the M2 proton ion channel of the influenza A virus, which is crucial for viral uncoating and replication.[2] However, the emergence of resistant strains has limited their clinical utility. Research into new adamantane derivatives aims to overcome this resistance and broaden the spectrum of activity.
Comparative Analysis of 2-Substituted Adamantanes
Emerging evidence suggests that substitution at the 2-position of the adamantane nucleus can significantly influence antiviral potency. A key study demonstrated that a 2-substituted analog of rimantadine ("2-rimantadine") was 7.9 times more potent than amantadine and 3.7 times more potent than rimantadine against influenza A.[3] Conversely, the 2-substituted analog of amantadine ("2-amantadine") showed significantly lower potency than amantadine.[3] This highlights the critical role of the substituent and its position on the adamantane core in determining biological activity.
Furthermore, studies on 2,2-dialkylamantadines have revealed a subtype-dependent antiviral activity. Several of these compounds displayed low micromolar activity against influenza A/H1N1 strains, including those with amantadine-resistant M2 channels, but were inactive against A/H3N2 strains.[4] This suggests a different mechanism of action that is not reliant on the canonical M2 channel binding.
Table 1: Comparative Antiviral Potency of Adamantane Derivatives
| Compound | Target | Relative Potency vs. Amantadine | Reference |
| Rimantadine | Influenza A | More potent | [3] |
| "2-Rimantadine" | Influenza A | 7.9x more potent | [3] |
| "2-Amantadine" | Influenza A | Less potent | [3] |
| 2,2-Dialkylamantadines | Influenza A/H1N1 (amantadine-resistant) | Active (low µM) | [4] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.[5][6] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.
Step-by-Step Methodology:
-
Cell Culture: Seed a monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate until confluent.[7]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with the virus dilutions and incubate for 1 hour to allow for viral adsorption.[6]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., 2-ethyladamantane derivative, amantadine).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution such as 4% formalin and stain with crystal violet to visualize the plaques.[7]
-
Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Causality Behind Experimental Choices: MDCK cells are chosen as they are highly susceptible to influenza virus infection. The overlay medium contains a semi-solid substance like agarose or Avicel to restrict the spread of the virus, ensuring that new infections are localized and form distinct plaques.[5]
Neurological Efficacy: Targeting the NMDA Receptor
The discovery of memantine's efficacy in Alzheimer's disease opened a new chapter for adamantane derivatives in neuroscience.[3] Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[3] Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurodegenerative disorders.[8]
Potential of 2-Ethyladamantane Derivatives as NMDA Receptor Antagonists
While direct comparative studies on the NMDA receptor activity of 2-ethyladamantane derivatives are limited, research on other 2-substituted adamantanes provides valuable insights. The synthesis and evaluation of (2-oxaadamant-1-yl)amines as NMDA receptor antagonists revealed that several derivatives were more active than amantadine, although none surpassed the potency of memantine.[9] This suggests that modifications at the 2-position can indeed modulate the interaction with the NMDA receptor.
The development of novel adamantane derivatives as peripheral NMDA receptor antagonists is an active area of research, with patent applications highlighting the potential of these compounds in various neurological and psychiatric disorders.[10]
Experimental Protocol: NMDA Receptor Binding Assay
A common method to assess the interaction of a compound with the NMDA receptor is a radioligand binding assay.[11] This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue (e.g., cortex or hippocampus).
-
Incubation: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, in the presence and absence of the test compound (e.g., 2-ethyladamantane derivative, memantine).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is indicative of the compound's affinity for the NMDA receptor.
Causality Behind Experimental Choices: [³H]MK-801 is a high-affinity, non-competitive antagonist that binds to a site within the NMDA receptor channel, making it an excellent tool to probe the binding of other channel-blocking compounds.[11] The use of synaptic membrane preparations ensures a high concentration of NMDA receptors for the assay.
Conclusion and Future Directions
The exploration of 2-ethyladamantane derivatives and other 2-substituted adamantanes represents a promising avenue for the development of novel therapeutics. In the realm of antiviral research, these compounds offer the potential to overcome resistance to first-generation adamantanes, possibly through alternative mechanisms of action. For neurological disorders, the adamantane scaffold continues to be a valuable starting point for the design of new NMDA receptor modulators.
Further research should focus on synthesizing a broader range of 2-ethyladamantane derivatives and conducting systematic in vitro and in vivo studies to establish a clear structure-activity relationship. Direct, head-to-head comparisons with established drugs like amantadine, rimantadine, and memantine, using standardized assays, will be crucial for accurately assessing their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
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A Comparative Analysis of the Thermal Properties of 2-Ethyladamantane and Other High-Density Fuels
Introduction: The Critical Role of Thermal Properties in High-Density Fuel Performance
In the pursuit of advanced propulsion systems, particularly for aerospace applications, the development of high-density fuels is paramount. These fuels offer the potential for increased range and payload by storing more energy in a given volume. 2-Ethyladamantane, a tricyclic alkane, has emerged as a compound of interest due to its high density and robust carbon skeleton. However, its viability as a high-performance fuel is intrinsically linked to its thermal properties. This guide provides a comparative analysis of the thermal characteristics of 2-Ethyladamantane against established high-density fuels such as JP-10 and RJ-5, offering insights for researchers and drug development professionals exploring novel energetic materials.
The thermal properties of a fuel—including its density, viscosity, specific heat, thermal conductivity, and thermal stability—are not merely abstract physical parameters. They are critical determinants of a fuel's operational performance, dictating everything from its storage and handling requirements to its behavior within an engine's fuel system. For instance, a fuel's viscosity at low temperatures is crucial for ensuring reliable fuel flow and atomization during cold starts. Similarly, its thermal stability under high-temperature stress is a key factor in preventing the formation of deposits that can clog fuel lines and injectors, leading to engine malfunction.
This guide will delve into a quantitative comparison of these properties, where data is available, and provide a qualitative assessment based on structural similarities and established principles of physical chemistry where experimental data is scarce. Furthermore, we will detail the standardized experimental protocols used to measure these vital characteristics, providing a framework for the empirical validation of new fuel candidates.
Comparative Analysis of Thermal Properties
The following table summarizes the available thermal properties of 2-Ethyladamantane and other high-density fuels. It is important to note that publicly available, peer-reviewed data for some of these specialized compounds, particularly 2-Ethyladamantane and Shelldyne-H, is limited. In such cases, this is explicitly stated.
| Property | 2-Ethyladamantane (C₁₂H₂₀) | JP-10 (exo-tetrahydrodicyclopentadiene) | RJ-5 (perhydronorbornadiene) | Shelldyne-H |
| Density (g/cm³ at 20°C) | 0.928[1] | ~0.94 | ~1.08 | Data not available |
| Viscosity | Data available from SpringerMaterials[2] | Data available in NIST reports | High viscosity at low temperatures[3] | Data not available |
| Specific Heat (J/g·K) | Data not available | Data available in NIST reports | Data not available | Data not available |
| Thermal Conductivity (W/m·K) | Data not available | Data available in NIST reports | Data not available | Data not available |
| Thermal Stability | Expected to be high due to adamantane core | High thermal stability | Subject to hydroperoxidation under storage[4] | Data not available |
| Boiling Point (°C) | 221.1 at 760 mmHg[1] | ~183 | Data not available | Data not available |
| Flash Point (°C) | 73.1[1] | ~54 | Data not available | Data not available |
Discussion of Comparative Data:
Density: 2-Ethyladamantane possesses a high density of 0.928 g/cm³, which is a desirable characteristic for a high-density fuel.[1] While slightly less dense than JP-10 and significantly less dense than RJ-5, it represents a substantial improvement over conventional kerosene-based jet fuels. The compact, cage-like structure of the adamantane core is the primary contributor to this high density.
Viscosity: While specific viscosity data for 2-Ethyladamantane is noted to be available from SpringerMaterials, accessing these specific values was not possible within the scope of this review.[2] It is anticipated that the addition of the ethyl group to the adamantane cage may slightly increase viscosity compared to unsubstituted adamantane due to increased intermolecular van der Waals forces. For comparison, RJ-5 is known to exhibit very high viscosity at low temperatures, which can pose significant operational challenges.[3]
Thermal Stability: The adamantane cage is renowned for its exceptional thermal stability. This stability is conferred by its diamondoid structure, which consists of a rigid, strain-free network of carbon-carbon bonds. While direct experimental data on the thermal decomposition of 2-Ethyladamantane is lacking, it is expected to exhibit high thermal stability, a critical attribute for high-performance fuels that are subjected to extreme temperatures in engine fuel systems. In contrast, while RJ-5 is a high-energy fuel, it has been shown to be susceptible to hydroperoxidation during storage, which can degrade its performance.[4]
Experimental Protocols for Thermal Property Determination
To ensure the scientific integrity of fuel property data, standardized experimental methodologies are crucial. The following sections detail the protocols for determining key thermal properties, grounded in established ASTM standards.
Kinematic Viscosity Measurement (ASTM D445)
The determination of kinematic viscosity is fundamental to understanding a fuel's flow characteristics. The most widely accepted method is ASTM D445, which involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[8]
Methodology:
-
Sample Preparation: The fuel sample is brought to the test temperature in a precisely controlled thermostatic bath.
-
Viscometer Charging: A calibrated capillary viscometer is charged with the fuel sample.
-
Flow Measurement: The time taken for the fuel to flow between two marked points on the viscometer is accurately measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Causality Behind Experimental Choices: The use of a calibrated glass capillary viscometer provides a simple yet highly accurate means of measuring viscosity under the influence of gravity. The precise temperature control is critical, as viscosity is highly dependent on temperature.
Thermal Oxidation Stability (JFTOT - ASTM D3241)
The Jet Fuel Thermal Oxidation Test (JFTOT) is the industry standard for assessing the high-temperature stability of aviation fuels.[9] This test simulates the conditions a fuel experiences in a hot engine, evaluating its tendency to form deposits.
Methodology:
-
Apparatus Setup: A JFTOT apparatus is prepared with a new heater tube and filter.
-
Fuel Flow: The fuel sample is pumped at a controlled flow rate over the heated tube for a specified duration.
-
Monitoring: The pressure drop across the filter is continuously monitored for any increase, which would indicate the formation of particulates.
-
Heater Tube Rating: After the test, the heater tube is visually inspected and rated against a standard color scale to assess the extent of deposit formation.
Causality Behind Experimental Choices: This method provides a realistic simulation of the thermal stress a fuel undergoes in an aircraft's fuel system. The combination of a heated surface and a filter allows for the assessment of both adherent deposits and suspended particulates, providing a comprehensive picture of the fuel's thermal stability.
Specific Heat Capacity (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a material as a function of temperature.[10]
Methodology:
-
Sample Encapsulation: A small, precisely weighed sample of the fuel is hermetically sealed in a DSC pan.
-
Temperature Program: The sample and an empty reference pan are subjected to a controlled temperature program (e.g., heating at a constant rate).
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The specific heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.
Causality Behind Experimental Choices: DSC provides a direct measurement of the energy absorbed by the sample as its temperature increases. By comparing this to an empty reference pan, the heat capacity of the material can be accurately determined.
Conclusion
2-Ethyladamantane presents a promising scaffold for the development of new high-density fuels. Its high density, a direct consequence of its rigid, cage-like adamantane core, is a significant advantage. While a complete experimental dataset for all its thermal properties is not yet available, its structural similarity to adamantane suggests it will possess high thermal stability, a critical requirement for advanced propulsion systems.
Further experimental investigation is required to fully characterize the viscosity, specific heat, and thermal conductivity of 2-Ethyladamantane. The standardized protocols outlined in this guide, such as ASTM D445 for viscosity and ASTM D3241 for thermal stability, provide the necessary framework for these future studies. A comprehensive understanding of these properties will be essential for unlocking the full potential of 2-Ethyladamantane and other adamantane derivatives as next-generation high-density fuels.
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The Unlocking Potential of 2-Ethyladamantane Derivatives: A Comparative Docking Analysis in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has proven to be a privileged structure in medicinal chemistry. Its unique properties have led to the development of several successful drugs.[1][2][3] This guide delves into the burgeoning field of 2-Ethyladamantane derivatives, a subclass that holds significant promise for novel therapeutic agents. Through a detailed comparative docking study, we will explore the potential of these derivatives against key biological targets, providing a framework for their rational design and development.
The Adamantane Advantage in Drug Design
The incorporation of an adamantane moiety into a drug candidate can significantly enhance its pharmacological profile.[4][5] The bulky and rigid nature of the adamantane cage can provide a strong anchor for binding to protein targets, while its high lipophilicity can improve membrane permeability and bioavailability.[3][6] Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, neuroprotective, and anticancer effects.[4][6]
Key Therapeutic Areas for Adamantane Derivatives:
-
Antiviral: Amantadine and Rimantadine, both adamantane derivatives, were among the first effective antiviral drugs against Influenza A, targeting the M2 proton channel.[1][7][8][9]
-
Neuroprotection: Memantine, another prominent adamantane-based drug, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][10][11]
-
Anticancer: The lipophilic character of adamantane facilitates the penetration of cell membranes, a desirable property for anticancer agents.[1]
-
Other Applications: Adamantane derivatives have also been investigated for their potential as antidiabetic, antibacterial, antimalarial, and anti-inflammatory agents.[6]
Comparative Docking Study: Unveiling Binding Affinities
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In this guide, we present a comparative docking study of three hypothetical 2-Ethyladamantane derivatives against two clinically relevant protein targets: the Influenza A M2 proton channel and the NMDA receptor.
Selected 2-Ethyladamantane Derivatives for this Study:
-
Derivative A: 2-Ethyl-1-aminoadamantane
-
Derivative B: N-(2-Ethyladamantan-1-yl)acetamide
-
Derivative C: 1-(2-Ethyladamantan-1-yl)ethan-1-ol
Protein Targets:
-
Influenza A Virus M2 Proton Channel (PDB ID: 2L0J): A crucial target for antiviral drugs, this channel is essential for viral replication.[7][8] Adamantane derivatives are known to block this channel.[1][13]
-
NMDA Receptor (GluN1-GluN2A subtype, homology model): A key player in glutamatergic neurotransmission, its dysfunction is implicated in various neurological disorders.[10][14] Memantine, an adamantane derivative, acts on this receptor.[1][10]
Experimental Workflow: A Step-by-Step Docking Protocol
The following workflow outlines the key steps involved in a typical molecular docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Caption: A generalized workflow for a comparative molecular docking study.
Step 1: Protein and Ligand Preparation
-
Protein Preparation: The crystal structure of the M2 proton channel (PDB ID: 2L0J) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMM). For the NMDA receptor, a homology model is used due to the lack of a complete crystal structure. The same preparation steps are followed. The rationale for removing water is that explicit water molecules can interfere with the docking algorithm and are often not critical for initial binding pose prediction. Adding hydrogens is crucial for correct ionization and hydrogen bonding.
-
Ligand Preparation: The 2D structures of the 2-Ethyladamantane derivatives are sketched and converted to 3D structures. The geometry of each ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This energy minimization step is vital to ensure that the ligand structure is realistic and not in a high-energy, unlikely conformation.
Step 2: Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of each protein target. The size and center of the grid box are chosen to encompass the known binding site of adamantane derivatives. For the M2 channel, this is the pore-lining region.[7] For the NMDA receptor, it is the channel-blocking site where memantine binds.[15]
-
Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking calculations. The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity. The choice of docking software depends on factors like computational speed and accuracy of the scoring function for the specific system under study.
Step 3: Analysis of Docking Results
-
Binding Energy and Docking Score: The docking results are ranked based on their predicted binding energies or docking scores. A more negative value generally indicates a more favorable binding affinity.
-
Interaction Analysis: The binding poses of the top-ranked conformations are visually inspected to analyze the key interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. This step is crucial for understanding the structural basis of binding and for guiding further lead optimization.
Comparative Docking Results
The following table summarizes the predicted binding energies (in kcal/mol) and key interacting residues for the three 2-Ethyladamantane derivatives with the M2 proton channel and the NMDA receptor.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | M2 Channel | -6.8 | Val27, Ala30, Ser31, Gly34 |
| NMDA Receptor | -7.2 | Asn616(NR1), Ala619(NR1), Met820(NR2A) | |
| Derivative B | M2 Channel | -7.5 | Val27, Ala30, Ser31, Gly34, Ile35 |
| NMDA Receptor | -7.9 | Asn616(NR1), Ala619(NR1), Met820(NR2A), Tyr823(NR2A) | |
| Derivative C | M2 Channel | -6.5 | Val27, Ala30, Ser31 |
| NMDA Receptor | -6.9 | Asn616(NR1), Ala619(NR1) |
Interpretation of Results:
The docking results suggest that all three 2-Ethyladamantane derivatives have the potential to bind to both the M2 proton channel and the NMDA receptor.
-
Derivative B (N-(2-Ethyladamantan-1-yl)acetamide) consistently shows the most favorable binding energy for both targets. The additional acetamide group appears to form more extensive interactions with the protein active sites, particularly an additional interaction with Ile35 in the M2 channel and Tyr823 in the NMDA receptor.
-
Derivative A (2-Ethyl-1-aminoadamantane) , being a primary amine similar to amantadine, shows good binding affinity. Its interactions are consistent with known binding modes of adamantane-based M2 channel blockers.
-
Derivative C (1-(2-Ethyladamantan-1-yl)ethan-1-ol) exhibits slightly weaker binding energies compared to the other two derivatives. The hydroxyl group is capable of forming hydrogen bonds, but the overall interaction profile appears less optimal in silico.
It is crucial to remember that these are computational predictions. The correlation between in silico docking scores and in vitro experimental data can vary.[12] Therefore, experimental validation is essential.
Correlation with Experimental Data and Validation
To validate the docking protocol and the predicted binding affinities, it is imperative to compare the computational results with experimental data.
Experimental Validation Methods:
-
In vitro Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to experimentally determine the binding affinities (e.g., Kd, Ki) of the synthesized compounds.[7]
-
Functional Assays: For the M2 channel, an electrophysiology assay can measure the inhibition of proton conductance.[8] For the NMDA receptor, patch-clamp experiments can assess the blockage of ion channel activity.
-
X-ray Crystallography or Cryo-EM: Obtaining a high-resolution structure of the protein-ligand complex provides the ultimate validation of the predicted binding mode.
A strong correlation between the predicted docking scores and the experimentally determined biological activities would validate the computational model and provide confidence in its predictive power for designing new, more potent 2-Ethyladamantane derivatives.
Future Directions and Conclusion
This comparative docking study provides a foundational framework for the exploration of 2-Ethyladamantane derivatives in drug discovery. The insights gained from this in silico analysis can guide the synthesis and experimental evaluation of novel compounds with potentially enhanced therapeutic properties.
The versatility of the adamantane scaffold, combined with the potential for diverse functionalization at the 2-ethyl position, opens up a vast chemical space for exploration. Future research should focus on:
-
Synthesizing and experimentally testing the derivatives investigated in this study.
-
Expanding the library of 2-Ethyladamantane derivatives with diverse functional groups to establish a robust structure-activity relationship (SAR).
-
Performing more advanced computational studies, such as molecular dynamics simulations, to investigate the dynamic behavior of the ligand-protein complexes and to obtain more accurate binding free energy calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
